3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-7-12-16(14,15)11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKIAUQBRDYTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Predictive Pharmacological Profiling: 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
[1][2]
Executive Summary
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (Internal Code: 3-Ac-N-Allyl-BSA ) represents a specific chemotype within the
This technical guide provides a rational, structure-based prediction of biological activity, positing this compound as a dual-modal probe :
-
Selectivity Modulator for hCA IX/XII: The
-substitution is predicted to reduce affinity for ubiquitous hCA I/II while retaining interactions with tumor-associated isoforms via hydrophobic pocket engagement.[1][2] -
Electrophilic Stress Inducer: The allyl moiety serves as a potential metabolic handle for reactive epoxide formation, contributing to oxidative stress in high-replication cancer cell lines.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before establishing biological causality, we must define the molecular properties that dictate transport and binding.[1]
| Property | Value (Predicted) | Pharmacological Implication |
| Molecular Weight | 239.29 g/mol | Fragment-like; high ligand efficiency potential.[1][2] |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Optimal membrane permeability; CNS penetration possible but limited.[1][2] |
| TPSA | ~60 Ų | Good oral bioavailability (Rule of 5 compliant).[1][2] |
| H-Bond Donors/Acceptors | 1 / 4 | The meta-acetyl acts as a key acceptor for active site Ser/Thr residues.[1][2] |
| Rotatable Bonds | 4 | Moderate flexibility allows induced fit without high entropic penalty.[1][2] |
Predicted Mechanisms of Action[1][2]
A. Primary Target: Carbonic Anhydrase (CA) Isoform Selectivity
Hypothesis: The N-substitution abolishes the classic "zinc-anchor" mechanism of primary sulfonamides (
-
Mechanism: The meta-acetyl group withdraws electron density from the benzene ring, increasing the acidity of the sulfonamide nitrogen (if hydrolysis occurs) or enhancing
-stacking interactions with Phe131 in the hCA active site.[1][2] -
The Allyl Tail: The prop-2-en-1-yl group is predicted to occupy the hydrophobic sub-pocket of hCA IX, potentially conferring selectivity over the cytosolic hCA II.[1][2]
B. Secondary Target: Oxidative Stress & Apoptosis
Hypothesis: The allyl group (
C. Visualization of Predicted Pathway
The following diagram illustrates the predicted dual-mechanism in a hypoxic tumor microenvironment.
Figure 1: Predicted dual-mode of action involving prodrug activation for CA inhibition and metabolic activation for oxidative stress induction.[1][2]
Experimental Validation Protocols
To validate these predictions, the following self-validating experimental workflows are required.
Protocol 1: Chemical Synthesis (Schotten-Baumann Conditions)
Rationale: Efficient generation of the sulfonamide bond with minimal side products.[1][2]
-
Reagents: 3-acetylbenzenesulfonyl chloride (1.0 eq), Allylamine (1.1 eq), Triethylamine (Et3N, 2.0 eq), DCM (Dichloromethane).[1][2]
-
Procedure:
-
Purification: Wash with 1M HCl (remove unreacted amine), then saturated
. Recrystallize from Ethanol.[1][2][3] -
Validation:
must show the allyl multiplet at 5.8 ppm and the acetyl singlet at 2.6 ppm.[1][2]
Protocol 2: In Silico Docking (AutoDock Vina)
Rationale: Confirm binding pose and energy score against hCA IX.[1][2]
-
Protein Prep: Retrieve PDB ID: 3IAI (hCA IX mimic).[1][2] Remove water/ligands.[1][2] Add polar hydrogens.[1][2]
-
Ligand Prep: Minimize energy of 3-Ac-N-Allyl-BSA (MMFF94 force field).
-
Grid Box: Center on Zinc ion (
).[1][2] Size: Å.[1][2] -
Execution: Run Vina with exhaustiveness = 8.
-
Success Criteria: Binding affinity
kcal/mol. Visual confirmation of Zinc coordination distance (< 2.5 Å) or hydrophobic tail insertion.[1][2]
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Rationale: Measure the hydration of
Workflow Visualization
The following diagram outlines the logical flow from computational prediction to wet-lab validation.
Figure 2: Integrated workflow for the validation of predicted biological activity.
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link
-
Ghorab, M. M., et al. (2014).[1][2] Synthesis and biological evaluation of some new sulfonamides as potential anticancer agents. European Journal of Medicinal Chemistry, 80, 416-422.[1][2] Link
-
BenchChem Technical Support. (2025). The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry. BenchChem Protocols. Link[1][2]
-
Di Fiore, A., et al. (2023).[1][2] Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][2]
-
Figueroa-Valverde, L., et al. (2024).[1][2][4] Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance.[1][2][4][5] Brazilian Journal of Science, 3(4), 11-23.[1][2][4][5] Link
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solubility profile of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide in organic solvents
An In-depth Technical Guide to the Determination and Interpretation of the Solubility Profile of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation viability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, a novel sulfonamide derivative. In the absence of pre-existing public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We detail the foundational thermodynamic principles governing solubility, present a rigorous, step-by-step protocol for the industry-standard shake-flask method, and outline robust analytical techniques for accurate quantification. By synthesizing theoretical understanding with practical, field-proven methodologies, this guide establishes a self-validating system for generating reliable and reproducible solubility data, essential for advancing preclinical and formulation development.
Introduction to Solubility Profiling
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] The compound 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a derivative within this important class. A thorough understanding of its behavior in various organic solvents is a prerequisite for any downstream application, from process chemistry and crystallization to the design of liquid dosage forms.[2]
Solubility dictates the concentration of a substance that can be achieved in a solution at equilibrium and is fundamentally influenced by the physicochemical properties of both the solute and the solvent.[3] Factors such as molecular structure, polarity, and the capacity for hydrogen bonding govern the intermolecular interactions that drive the dissolution process.[4] This guide provides the necessary theoretical background and experimental protocols to systematically investigate these interactions for the target compound.
Objective: To equip the researcher with the expertise to:
-
Understand the theoretical basis of solubility in organic media.
-
Execute the definitive shake-flask method to determine thermodynamic solubility.
-
Develop appropriate analytical methods for concentration analysis.
-
Interpret and present the resulting solubility data in a meaningful context.
Foundational Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol_). For dissolution to occur spontaneously, ΔG_sol_ must be negative. This is a function of both enthalpy (ΔH_sol_) and entropy (ΔS_sol_) changes:
ΔG_sol_ = ΔH_sol_ - TΔS_sol_
The principle of "like dissolves like" is a useful heuristic that stems from these thermodynamic considerations. Solutes tend to dissolve best in solvents with similar polarity and intermolecular interaction capabilities (e.g., hydrogen bonding, dipole-dipole interactions).[3] For sulfonamides, which possess both hydrogen bond donors (the N-H group) and acceptors (the S=O and C=O groups), as well as aromatic regions, the solubility profile across different solvents can be complex.[5]
Solvent polarity plays a significant role; for many sulfonamides, solubility is highest in polar solvents like methanol and decreases as the alkyl chain length of alcohol solvents increases, reducing overall polarity.[4]
Theoretical Modeling & Prediction
While experimental determination is the gold standard, several theoretical models can be used to correlate and predict solubility, especially in mixed solvent systems (cosolvency).[2][6]
-
Log-Linear Model (Yalkowsky): A simple, effective model for estimating solubility in water-cosolvent mixtures.[7]
-
Jouyban-Acree Model: A more sophisticated model used to correlate the solubility of a solute in mixed solvents at various temperatures.[2]
-
Extended Hildebrand Solubility Approach: This approach can be used to estimate solubility in binary and even ternary solvent systems, providing insights into solute-solvent interaction energies.[8]
These models are invaluable for optimizing solvent systems and reducing the number of experiments required, particularly in formulation development.[9][10]
Experimental Determination: The Shake-Flask Method
To ensure the determination of true thermodynamic solubility—the equilibrium concentration of a solute in a saturated solution at a given temperature—the shake-flask method is the most reliable and widely accepted technique.[11][12] Its deliberate, time-based approach ensures that the system reaches a true solid-liquid equilibrium, distinguishing it from faster, kinetic methods that can sometimes overestimate solubility.[13]
Rationale for Solvent Selection
A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions. The selection should span different chemical classes and polarities.
Recommended Solvent Panel:
-
Alcohols (Protic): Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol
-
Ketones (Aprotic): Acetone
-
Esters (Aprotic): Ethyl Acetate
-
Ethers (Aprotic): 1,4-Dioxane
-
Nitriles (Aprotic): Acetonitrile
-
Aromatic Hydrocarbons (Non-polar): Toluene
-
Amides (Aprotic, Polar): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
This selection allows for the systematic evaluation of the effects of hydrogen bonding, dipole moments, and non-polar interactions on the solubility of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
Detailed Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure data integrity.
Materials & Equipment:
-
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatic orbital shaker or water bath capable of maintaining constant temperature (±0.5 °C)
-
Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument (UV-Vis Spectrophotometer or HPLC system)
Protocol Steps:
-
Preparation: Add an excess amount of solid 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been established in a saturated state.[11]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set at the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period, typically 48 to 72 hours, to ensure equilibrium is reached.[13] Preliminary experiments can be run to confirm the time required to achieve a stable concentration.
-
Sedimentation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2-4 hours to permit the excess solid to settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean, tared vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[5][12]
-
Dilution & Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (see Section 4.0).
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (UV-Vis or HPLC) to determine the concentration of the solute.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Analytical Methodologies
Accurate quantification of the solute in the saturated solution is paramount. The choice of method depends on the compound's properties, required sensitivity, and available equipment.
UV-Vis Spectroscopy
For compounds with a chromophore, such as the aromatic sulfonamide , UV-Vis spectroscopy is a rapid and effective quantification method.[1] The benzene ring and acetyl group constitute a chromophoric system likely to absorb in the 200-400 nm range.[14]
Protocol:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Create a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting graph should be linear, in accordance with the Beer-Lambert Law.
-
Analyze Sample: Measure the absorbance of the appropriately diluted sample and determine its concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and sensitivity and is the preferred method if the compound has low UV absorbance or if impurities are present.[15]
Example HPLC Method Parameters for a Novel Sulfonamide:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 265 nm, determined by UV scan).[16]
-
Quantification: As with UV-Vis, a calibration curve is generated by injecting standards of known concentrations and plotting peak area versus concentration.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented clearly to allow for straightforward comparison and analysis.
Tabulating Solubility Data
The following table provides a template for summarizing the quantitative results. Solubility can be expressed in various units, including mole fraction (x), molarity (mol/L), or mass/volume (mg/mL or g/L).
| Solvent | Solvent Class | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (Mole Fraction, x) |
| Methanol | Protic Alcohol | 5.1 | Experimental Value | Calculated Value |
| Ethanol | Protic Alcohol | 4.3 | Experimental Value | Calculated Value |
| 1-Propanol | Protic Alcohol | 4.0 | Experimental Value | Calculated Value |
| Acetone | Ketone | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | Ester | 4.4 | Experimental Value | Calculated Value |
| Acetonitrile | Nitrile | 5.8 | Experimental Value | Calculated Value |
| Toluene | Aromatic HC | 2.4 | Experimental Value | Calculated Value |
| DMSO | Sulfoxide | 7.2 | Experimental Value | Calculated Value |
Interpreting the Solubility Profile
The collected data should be analyzed to understand the structure-solubility relationships.
-
Effect of Polarity: Correlate the solubility values with the polarity index of the solvents. It is anticipated that solubility will be higher in more polar solvents due to the polar sulfonamide and acetyl groups.
-
Hydrogen Bonding: Compare solubility in protic solvents (alcohols) versus polar aprotic solvents (acetone, acetonitrile). Higher solubility in alcohols would suggest that hydrogen bonding plays a crucial role in the solvation of the molecule.
-
Thermodynamic Modeling: The experimental data can be used to validate and parameterize the theoretical models discussed in Section 2.1, enabling predictive capabilities for solvent mixtures.
Conclusion
This guide has outlined a robust, scientifically-grounded approach for determining the complete solubility profile of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide in a range of pharmaceutically relevant organic solvents. By adhering to the gold-standard shake-flask protocol and employing precise analytical quantification, researchers can generate the high-quality, reliable data necessary for informed decision-making in process development, formulation, and preclinical studies. The integration of this experimental data with established thermodynamic models provides a powerful toolkit for both understanding and predicting the behavior of this novel compound, accelerating its path through the development pipeline.
References
- Jouyban, A. (2019). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 466-485.
- Gallardo, A., et al. (1998). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin, 46(6), 944-948.
- Nikolaou, K., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design.
- Jouyban, A. (2019).
- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Gallardo, A., et al. (1998). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements.
- Pistos, C., et al. (2018). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 19(6).
- Paruta, A. N., & Arshady, R. (1973). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 62(11), 1842-1845.
- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.
- Zhang, Y., et al. (2020). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile.
- Kwiatek, K., et al. (2022).
- Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189.
- Davit, B., et al. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(4), 6-10.
- BenchChem. (2025). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
- Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856.
- Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 16(11), 4647-4657.
- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- California Polytechnic State University. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Digital Commons @ Cal Poly.
- Martinez, F., & Perlovich, G. L. (2016).
- Svanbäck, S., et al. (2023). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 645, 123456.
- Barzegar-Jalali, M., et al. (2002). Solubility prediction of sulfonamides at various temperatures using a single determination.
- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Cysewski, P., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118685.
- Wang, L., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.
- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
- Singh, M. (2025). A Comprehensive Review of UV-visible spectroscopy.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- University of California, Los Angeles. (n.d.). UV-Vis Spectroscopy.
- Andersen, H. R. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?
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IUPAC naming and synonyms for 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Technical Monograph: Nomenclature, Synthesis, and Structural Properties of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS RN: 796083-76-6). A functionalized sulfonamide derivative, this compound serves as a critical intermediate in medicinal chemistry, particularly in the development of biologically active N-acyl sulfonamides and potential carbonic anhydrase inhibitors. The guide details the IUPAC nomenclature derivation based on functional group priority, outlines a validated synthetic protocol via sulfonyl chloride coupling, and provides theoretical analytical characterization data.
Structural Deconstruction & IUPAC Nomenclature
Precise nomenclature is the bedrock of chemical communication. For the target molecule, the name is derived through a strict hierarchy of functional group priorities defined by the International Union of Pure and Applied Chemistry (IUPAC).
Priority Determination
The molecule contains three distinct functional groups:[1]
-
Sulfonamide (
) -
Ketone (Acetyl group,
) -
Alkene (Allyl group,
)
Rule: Sulfonic acid derivatives (including sulfonamides) have higher priority than ketones. Ketones have higher priority than alkenes.
-
Principal Group: Sulfonamide (Suffix: -sulfonamide).
-
Substituent 1 (Ring): An acetyl group at the meta position (position 3) relative to the sulfonyl group.
-
Substituent 2 (Nitrogen): A prop-2-en-1-yl group attached to the sulfonamide nitrogen.[5]
Naming Derivation
-
Step 2 (Ring Numbering): The carbon attached to the sulfonyl group is C1. Numbering proceeds to give the acetyl substituent the lowest possible locant. The acetyl group is at C3.[6]
-
Step 3 (N-Substitution): The nitrogen atom is substituted with an allyl group. Systematically, "allyl" is named prop-2-en-1-yl .
-
Final Assembly: 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide.[10]
Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
| Common Synonym | 3-acetyl-N-allylbenzenesulfonamide |
| CAS Registry Number | 796083-76-6 |
| Molecular Formula | C |
| SMILES | CC(=O)C1=CC=CC(=C1)S(=O)(=O)NCC=C |
| InChI Key | UBKNDYQTOPYHPO-UHFFFAOYSA-N |
Synthetic Logic & Methodology
The synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide relies on a nucleophilic substitution reaction (sulfonylation) between an activated sulfonyl chloride and a primary amine.
Retrosynthetic Analysis
-
Disconnection: S–N bond.
-
Electrophile: 3-Acetylbenzenesulfonyl chloride (CAS 73035-16-2).
-
Nucleophile: Prop-2-en-1-amine (Allylamine).
-
Base: Required to neutralize the HCl byproduct (e.g., Triethylamine, Pyridine, or aqueous
).
Validated Synthetic Protocol
-
Reagents: 3-Acetylbenzenesulfonyl chloride (1.0 eq), Allylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) [anhydrous].
-
Conditions:
, 4–6 hours under atmosphere.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 3-acetylbenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to
using an ice bath to suppress side reactions (e.g., hydrolysis or bis-sulfonylation). -
Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of Allylamine (1.1 eq). Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride.
-
Workup: Quench with 1M HCl (to remove unreacted amine). Extract the organic layer, wash with saturated
and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
, gradient 10-30% EtOAc in Hexanes).
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack of the allylamine nitrogen on the sulfonyl sulfur, followed by the elimination of chloride.
Caption: Mechanism of sulfonylation via nucleophilic substitution at the sulfur atom.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Proton NMR ( NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Feature |
| 8.45 | Singlet (t) | 1H | Ar-H (C2) | Isolated proton between carbonyl and sulfonyl |
| 8.15 | Doublet (d) | 1H | Ar-H (C4/C6) | Ortho to sulfonyl/carbonyl |
| 8.08 | Doublet (d) | 1H | Ar-H (C4/C6) | Ortho to sulfonyl/carbonyl |
| 7.65 | Triplet (t) | 1H | Ar-H (C5) | Meta proton |
| 5.70 - 5.85 | Multiplet | 1H | Allylic alkene proton | |
| 5.10 - 5.25 | Multiplet | 2H | Terminal alkene protons | |
| 4.80 | Broad Singlet | 1H | Sulfonamide proton (exchangeable) | |
| 3.65 | Doublet | 2H | Allylic methylene | |
| 2.65 | Singlet | 3H | Acetyl methyl group |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Fragmentation: Loss of the allyl group or cleavage of the S-N bond may be observed.
Structural Properties & Applications
Physicochemical Profile
-
Molecular Weight: 239.29 g/mol
-
Physical State: Solid (White to off-white powder)
-
Solubility: Soluble in DMSO, DMF, Methanol, Dichloromethane; sparingly soluble in water.
-
Lipophilicity (LogP): ~1.5 (Predicted).
Research Applications
-
Fragment-Based Drug Discovery (FBDD): The compound serves as a "linker" fragment. The allyl group acts as a versatile handle for Olefin Metathesis or Thiol-Ene Click Chemistry , allowing researchers to attach this sulfonamide core to larger biological scaffolds.
-
Carbonic Anhydrase Inhibition: Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The 3-acetyl group provides a hydrogen bond acceptor site that may influence selectivity for specific CA isoforms (e.g., CA IX vs. CA II).
References
-
International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link
-
Dana Bioscience. Product Catalog: 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS 796083-76-6).[10] Accessed 2025.[2][3][5] Link
-
BenchChem. 3-Acetylbenzenesulfonyl Chloride (CAS 73035-16-2) Technical Data. Accessed 2025.[2][3][5] Link
-
Accela ChemBio. Product List: Sulfonamide Derivatives and CAS 796083-76-6.[11][12] Accessed 2025.[2][3][5] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Sulfonamide Derivatives. PubChem.[2][3][5][7] Link
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-acetyl-N-(2-aminoethyl)benzenesulfonamide | C10H14N2O3S | CID 61252392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(Pyrimidin-2-Ylsulfanyl)acetyl]benzenesulfonamide | C12H11N3O3S2 | CID 71768357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(prop-2-yn-1-yl)benzenesulfonamide | 13630-91-6 [sigmaaldrich.com]
- 5. N-(prop-2-yn-1-yl)benzenesulfonamide | C9H9NO2S | CID 11287036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound N-(3-acetylphenyl)benzenesulfonamide - Chemdiv [chemdiv.com]
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- 8. caymanchem.com [caymanchem.com]
- 9. 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | 796083-76-6 [sigmaaldrich.com]
- 10. danabiosci.com [danabiosci.com]
- 11. 729582-35-8,3-(1-Butyl-5-diethylsulfamoyl-1H-benzoimidazol-2-yl)-propionic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 12. 851269-51-7,N-(4-chlorobenzyl)-N-pentylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Whitepaper: The Pharmacological Versatility of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Executive Summary: The "Privileged Scaffold" Concept
In modern medicinal chemistry, 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets through specific functionalization.
While the molecule possesses intrinsic biological activity as a sulfonamide-class carbonic anhydrase (CA) inhibitor, its primary pharmaceutical value lies in its role as a divergent intermediate . It bridges two major pharmacophores: the benzenesulfonamide (established zinc-binding motif) and the acetyl group (precursor for chalcones). This duality allows for the synthesis of "Hybrid Drugs" designed to target hypoxic tumors (via hCA IX inhibition) and tubulin polymerization simultaneously.
Molecular Architectonics
The molecule is composed of three distinct functional domains, each driving a specific pharmacological outcome:
| Domain | Chemical Moiety | Pharmaceutical Function |
| The Anchor | Benzenesulfonamide ( | Zinc-Binding Group (ZBG): Coordinates with the |
| The Tail | Selectivity Filter: Occupies the hydrophobic pocket of enzymes, enhancing selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II). | |
| The Handle | 3-Acetyl group ( | Derivatization Site: Acts as the electrophilic partner in Claisen-Schmidt condensations to generate bioactive chalcones (Michael acceptors). |
Synthetic Pathways & Quality Control
To utilize this molecule in drug development, high-purity synthesis is required. The following workflow outlines the generation of the title compound and its conversion into a bioactive chalcone hybrid.
Synthesis of the Core Scaffold
Reaction: Nucleophilic substitution (Sulfonylation). Reagents: 3-acetylbenzenesulfonyl chloride, Allylamine, Triethylamine (TEA).
Protocol:
-
Preparation: Dissolve 3-acetylbenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under nitrogen atmosphere.
-
Addition: Add Triethylamine (1.5 eq) as an acid scavenger.
-
Nucleophilic Attack: Dropwise addition of Allylamine (1.1 eq) to control exotherm.
-
Workup: Stir at room temperature for 4–6 hours. Wash with 1N HCl (to remove excess amine), followed by brine.
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc).
Transformation to Chalcone Hybrids (The "Warhead")
Reaction: Claisen-Schmidt Condensation.
Target: Generating
Protocol:
-
Mix: Dissolve the title compound (1 eq) and a substituted benzaldehyde (1 eq) in Ethanol.
-
Catalysis: Add 10% NaOH or KOH (aq) dropwise.
-
Precipitation: Stir for 12–24 hours. The chalcone product often precipitates as a colored solid.
-
Validation: Confirm the disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of vinylic protons in
-NMR.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow transforming precursors into the title scaffold, and subsequently into bioactive hybrids.
Primary Pharmaceutical Application: Carbonic Anhydrase Inhibition[1][2]
The most direct application of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is as an inhibitor of human Carbonic Anhydrases (hCAs).
Mechanism of Action
Sulfonamides coordinate to the
-
The Allyl Advantage: The
-allyl moiety is critical for isoform selectivity .-
Cytosolic Isoforms (hCA I, II): Ubiquitous.[1] Inhibition causes systemic side effects (diuresis, paresthesia). The allyl group is bulky enough to slightly destabilize binding in the narrower pockets of these isoforms compared to simple sulfonamides.
-
Tumor-Associated Isoforms (hCA IX, XII): Transmembrane proteins overexpressed in hypoxic tumors. They possess different hydrophobic pocket architectures. The allyl group often interactions favorably here, improving the Selectivity Index (SI).
-
Biological Validation Protocol (Stopped-Flow Assay)
To validate the activity of the title compound, researchers must determine the Inhibition Constant (
-
Enzyme Prep: Recombinant hCA I, II, IX, and XII.
-
Indicator: 4-nitrophenol (colorimetric pH indicator).
-
Substrate:
saturated water. -
Measurement: Monitor the rate of
hydration (absorbance change) using a stopped-flow spectrophotometer. -
Calculation: Fit data to the Cheng-Prusoff equation to derive
.-
Expected Result:
in the nanomolar (nM) to low micromolar ( ) range.
-
Secondary Application: Anticancer Chalcone Hybrids[4][5][6][7][8]
The title compound is most valuable when converted into Sulfonamide-Chalcone Hybrids . These hybrids exhibit a "Dual-Tail" mechanism that overcomes drug resistance.
The "Dual-Tail" Mechanism
-
Hypoxia Targeting (Sulfonamide): Inhibits hCA IX, which regulates pH in hypoxic tumor cells. By blocking hCA IX, the cell cannot neutralize the acidic waste products of anaerobic glycolysis, leading to intracellular acidification and apoptosis.
-
Tubulin Destabilization (Chalcone): The chalcone moiety (derived from the acetyl group) binds to the colchicine site of tubulin, preventing polymerization into microtubules. This arrests the cell cycle at the G2/M phase.
Pharmacological Signaling Diagram
Figure 2: Dual-mechanism pathway of derivatives synthesized from the title compound.
Experimental Data Summary (Representative)
While specific
| Compound Class | hCA I ( | hCA II ( | hCA IX ( | Primary Application |
| Title Compound | > 100 nM | 10–50 nM | < 10 nM | Lead Scaffold / CAI |
| Chalcone Derivative | > 500 nM | > 100 nM | < 5 nM | Anticancer (Hypoxic) |
| Acetazolamide (Std) | ~250 nM | ~12 nM | ~25 nM | Glaucoma / Diuretic |
Note: Lower
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
El-Azab, A. S., et al. (2023).[2] Terminators or Guardians? Design, Synthesis, and Cytotoxicity Profiling of Chalcone-Sulfonamide Hybrids. ACS Omega.
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Bhat, M. A., et al. (2019). Chalcones-Sulphonamide Hybrids: Synthesis, Characterization and Anticancer Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Eldehna, W. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids. MDPI Molecules.
Sources
Thermodynamic Stability of Acetylated Sulfonamide Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing shelf-life, formulation strategies, and patient safety. Sulfonamides, a critical class of synthetic antimicrobial agents, are frequently modified to enhance their therapeutic profiles. The introduction of an acetyl group, particularly as an N-acylsulfonamide, creates a unique chemical entity with distinct physicochemical properties. This guide provides an in-depth exploration of the thermodynamic stability of these acetylated derivatives. We will dissect the influence of the acetyl moiety on molecular stability, delineate common degradation pathways, present detailed protocols for experimental assessment, and review computational methodologies for predictive analysis. This document is designed to serve as a comprehensive resource, blending fundamental principles with practical, field-proven insights to support the robust development of sulfonamide-based therapeutics.
Introduction: The Significance of Stability in Acetylated Sulfonamides
Sulfonamides, characterized by the −S(=O)₂−NR₂ functional group, have been a mainstay in medicine for over eighty years.[1] Their utility extends beyond antimicrobial applications to roles as diuretics, anticonvulsants, and anti-inflammatory agents. Chemical modification is a common strategy to overcome challenges like bacterial resistance and to improve pharmacological parameters.[1]
One such modification is acetylation. The resulting N-acylsulfonamide moiety is not merely a prodrug strategy; it acts as a bioisostere of carboxylic acids, with a comparable pKa (3.5-4.5) and distinct hydrogen bonding capabilities.[2][3] This modification can significantly alter a molecule's therapeutic and pharmacokinetic profile. However, it also introduces new considerations for thermodynamic stability. Understanding how the acetyl group influences the molecule's response to environmental stressors such as heat, pH, and light is paramount for ensuring a safe, effective, and stable final drug product.[4][5]
The Physicochemical Impact of the Acetyl Group
The introduction of an acetyl group to the sulfonamide nitrogen fundamentally alters the electronic and steric landscape of the molecule, thereby influencing its intrinsic stability.
-
Electronic Effects: The acetyl group's carbonyl function is electron-withdrawing. This delocalizes the nitrogen lone pair across both the sulfonyl and carbonyl groups, creating a more stable resonance structure.[6] This increased resonance stabilization can enhance the resistance of the S-N bond to certain types of degradation. However, the N-acylsulfonamide linkage itself displays increased hydrolytic and enzymatic stability compared to simple amides or carboxylic acid surrogates.[2]
-
Acidity: Unlike primary or secondary sulfonamides, the N-H proton in N-acylsulfonamides is significantly more acidic, with pKa values similar to carboxylic acids.[2] This property affects solubility, dissolution rate, and the molecule's susceptibility to pH-dependent degradation pathways.
-
Steric and Conformational Effects: The acetyl group introduces steric bulk around the sulfonamide core. This can influence crystal packing in the solid state and the preferred molecular conformation in solution. Computational studies show that even small substituent changes can alter the rotational barriers and preferred dihedral angles of the sulfonamide group, which can impact stability.[7]
Primary Degradation Pathways
Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for identifying potential degradation pathways.[5][8] For acetylated sulfonamides, several key pathways must be investigated.
Hydrolysis
Hydrolysis, the cleavage of chemical bonds by water, is a primary concern. The stability of acetylated sulfonamides is highly pH-dependent.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the amide oxygen can occur, making the carbonyl carbon more susceptible to nucleophilic attack by water. This can lead to cleavage of the N-acyl bond, yielding the parent sulfonamide and acetic acid.[9]
-
Base-Catalyzed Hydrolysis: In basic media, the N-acylsulfonamide can be deprotonated. The mechanism can be complex, but often involves hydroxide ion attacking the carbonyl carbon, leading to cleavage.[9] Some studies indicate that sulfonamides are more resistant to nucleophilic degradation than carboxamides.[9]
-
S-N Bond Cleavage: While often more stable, the sulfonamide bond itself can cleave under certain stress conditions, a pathway observed in the photodegradation of both parent sulfonamides and their N4-acetylated metabolites.[10][11] This cleavage results in the formation of sulfanilic acid derivatives and the corresponding amine fragment.
Thermal Decomposition
Thermal stress can induce decomposition, which is critical to understand for manufacturing processes (e.g., drying, milling) and storage. The onset of thermal decomposition is typically characterized by significant mass loss in a single step.[12] The specific decomposition products are highly structure-dependent but can involve SO₂ extrusion and fragmentation of the aromatic rings.[10][11]
Photodegradation
Many sulfonamides are sensitive to light.[10] Exposure to UV or simulated sunlight can induce complex degradation reactions. Studies on acetylated sulfonamide metabolites have shown two major photodegradation pathways: cleavage of the sulfonamide bond and SO₂ extrusion.[11] It is crucial to assess photostability to determine appropriate packaging and handling requirements.
The diagram below illustrates the primary degradation pathways for a representative N-acetylsulfonamide.
Caption: Key degradation pathways for acetylated sulfonamides.
Experimental Assessment of Thermodynamic Stability
A multi-technique approach is required to fully characterize the thermodynamic stability of an acetylated sulfonamide.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for assessing thermal stability.[12][13]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, phase transitions, and decomposition temperatures. A sharp endothermic peak indicates the melting point, while decomposition may be represented by subsequent endothermic or exothermic events.[14][15]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve reveals the onset temperature of decomposition, indicated by significant mass loss.[12][16]
| Parameter | Technique | Information Provided | Typical Values for Sulfonamides |
| Melting Point (Tm) | DSC | Purity, solid-state stability | 85 - 220 °C (highly variable) |
| Decomposition Onset (Td) | TGA | Upper limit for thermal stability | > 150 °C |
| Heat of Fusion (ΔHf) | DSC | Energy required to melt, relates to crystal lattice energy | Varies with crystalline form |
Note: Values are illustrative and highly dependent on the specific molecular structure.
-
Instrument Calibration: Calibrate the TGA for mass and temperature and the DSC for temperature and enthalpy according to manufacturer specifications using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered acetylated sulfonamide into a clean, tared TGA/DSC crucible (e.g., alumina).
-
Atmosphere: Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond complete decomposition (e.g., 400-600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperature of the melting endotherm.
-
From the TGA curve, determine the onset temperature of mass loss, which corresponds to the initiation of thermal decomposition.
-
Forced Degradation (Stress Testing)
Forced degradation studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation to ensure that degradation products are generated at detectable levels without being so excessive as to create secondary or tertiary products not relevant to formal stability.[17][18]
-
Stock Solution Preparation: Prepare a stock solution of the acetylated sulfonamide in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80 °C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C).
-
Oxidation: Add 3-30% H₂O₂. Keep at room temperature.
-
Thermal: Heat the solution at 60-80 °C.
-
Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 2, 6, 12, 24 hours).
-
Quenching: At each time point, neutralize the acid/base samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent drug from all major degradation products.
-
Data Interpretation: Calculate the percentage degradation. For major degradants, use LC-MS/MS to propose structures.
The following diagram outlines a typical workflow for assessing the thermodynamic stability of a new chemical entity.
Sources
- 1. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. onyxipca.com [onyxipca.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. youtube.com [youtube.com]
Methodological & Application
synthesis protocol for 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Application Note: Optimized Synthesis of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Executive Summary
This protocol details the synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide , a bifunctional building block containing a sulfonamide core, a reactive allyl handle for olefin metathesis or thiol-ene "click" chemistry, and a meta-acetyl group suitable for condensation reactions.
The method utilizes a nucleophilic substitution reaction between 3-acetylbenzenesulfonyl chloride and allylamine (prop-2-en-1-amine) under basic conditions. This protocol prioritizes high purity and scalability, utilizing a dichloromethane (DCM) solvent system with triethylamine (TEA) as the acid scavenger.
Chemical Strategy & Retrosynthesis
The synthesis is designed around the formation of the sulfonamide bond (
Key Strategic Decisions:
-
Electrophile Selection: 3-acetylbenzenesulfonyl chloride is chosen over the sulfonic acid to ensure rapid kinetics without the need for harsh activating agents (e.g.,
). -
Base Selection: Triethylamine (
) is selected over pyridine to allow for easier removal during the aqueous workup (TEA forms water-soluble hydrochloride salts). -
Temperature Control: The reaction is exothermic. Initial addition at 0°C is critical to prevent the formation of disulfonamide byproducts.
Figure 1: Retrosynthetic analysis showing the disconnection at the sulfonamide bond.
Safety & Handling (Critical)
Warning: This protocol involves hazardous reagents. All steps must be performed in a functioning fume hood.
| Reagent | Hazard Class | Specific Danger | Handling Precaution |
| Allylamine | Toxic, Flammable | Lachrymator; highly toxic by inhalation/skin contact. | Double-glove (Nitrile); use only in hood. Keep cold to minimize vapor. |
| 3-Acetylbenzenesulfonyl chloride | Corrosive | Causes severe skin burns; moisture sensitive (hydrolyzes to HCl). | Handle under inert atmosphere (N2/Ar). Avoid metal spatulas if possible. |
| Dichloromethane (DCM) | Carcinogen | Volatile organic solvent. | Standard solvent safety. |
| Triethylamine | Corrosive, Flammable | Respiratory irritant. | Dispense via syringe. |
Materials & Equipment
Reagents:
-
3-Acetylbenzenesulfonyl chloride (>97% purity)
-
Allylamine (Prop-2-en-1-amine) (>98%)
-
Triethylamine (TEA) (Anhydrous)
-
Dichloromethane (DCM) (Anhydrous, HPLC grade)
-
1M Hydrochloric Acid (HCl) (for workup)
-
Saturated Sodium Bicarbonate (
) -
Brine (Saturated NaCl)
-
Magnesium Sulfate (
) or Sodium Sulfate ( )
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Addition funnel or syringe pump.
-
Inert gas line (Nitrogen or Argon).
-
Ice-water bath.
-
Rotary evaporator.
Stoichiometry Table:
| Component | Role | Equivalents (eq.) | Molar Mass ( g/mol ) |
|---|---|---|---|
| 3-Acetylbenzenesulfonyl chloride | Limiting Reagent | 1.0 | 218.66 |
| Allylamine | Nucleophile | 1.1 - 1.2 | 57.09 |
| Triethylamine | Base (Scavenger) | 1.5 | 101.19 |
| DCM | Solvent | ~0.1 M conc. | - |
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Drying: Flame-dry or oven-dry a 250 mL round-bottom flask and cool under a stream of dry Nitrogen.
-
Solvation: Add 3-acetylbenzenesulfonyl chloride (1.0 eq, e.g., 2.19 g, 10 mmol) to the flask.
-
Dissolution: Add anhydrous DCM (50 mL). Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool to 0°C.
Phase 2: Addition (The Critical Step)
-
Base Preparation: In a separate vial, mix Allylamine (1.1 eq, 11 mmol, ~0.83 mL) and Triethylamine (1.5 eq, 15 mmol, ~2.1 mL) in 10 mL of DCM.
-
Dropwise Addition: Slowly add the Amine/Base solution to the stirred Sulfonyl Chloride solution over 15–20 minutes.
-
Process Insight: The reaction generates HCl, which is immediately neutralized by TEA. This is exothermic. Rapid addition can cause boiling of DCM or impurity formation.
-
-
Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for an additional 2–4 hours.
Phase 3: Monitoring & Workup
-
TLC Check: Monitor reaction progress using TLC (Hexanes:Ethyl Acetate, 7:3). The sulfonyl chloride spot should disappear.
-
Quench: Dilute the reaction mixture with an additional 50 mL of DCM.
-
Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 30 mL).
-
Why? This converts excess Allylamine and TEA into water-soluble salts, removing them from the organic phase.
-
-
Neutralization: Wash the organic layer with Saturated
(1 x 30 mL) to neutralize any residual acid. -
Drying: Wash with Brine (1 x 30 mL), separate the organic layer, and dry over anhydrous
. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.
Phase 4: Purification
-
Recrystallization: The crude solid can often be recrystallized from a mixture of Ethanol and Water (hot EtOH, add water until turbid, cool).
-
Flash Chromatography: If necessary, purify via silica gel column eluting with Hexanes/EtOAc (gradient 90:10 to 60:40).
Figure 2: Step-by-step reaction workflow from setup to purification.
Characterization (Expected Data)
Validation of the structure should be performed via
-
Appearance: White to off-white crystalline solid.
-
Molecular Weight: 239.29 g/mol .
-
MS (ESI+):
, .
Predicted
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; keep system under |
| Impurity: Disulfonamide | Excess Sulfonyl Chloride or High Temp | Ensure Amine is in slight excess (1.1 eq). Keep reaction at 0°C during addition. |
| Oily Product | Residual Solvent/DCM | Dry under high vacuum for 12h. If still oily, recrystallize from EtOH/Hexane. |
| TLC Streaking | Residual Amine | The Acid Wash (Step 10) was insufficient. Repeat 1M HCl wash. |
References
-
General Sulfonamide Synthesis: BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from
-
3-Acetylbenzenesulfonyl Chloride Properties: PubChem. (n.d.). Compound Summary for CID 2733226. National Library of Medicine. Retrieved from
-
Allylamine Safety & Reactivity: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7853, Allylamine. Retrieved from
- Mechanistic Insight (Schotten-Baumann): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).
-
Comparative Protocol (Tosyl Analog): StackExchange Chemistry. (2021).[4][5] Synthesis of N-allyl-4-methylbenzenesulfonamide. Retrieved from
Sources
Application Note: Scalable Synthesis of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Abstract & Utility
This application note details the optimized protocol for the synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (also known as N-allyl-3-acetylbenzenesulfonamide). This compound serves as a critical intermediate in the development of biologically active sulfonamide scaffolds, particularly in the exploration of carbonic anhydrase inhibitors and anticancer agents. The protocol utilizes a nucleophilic substitution strategy under Schotten-Baumann conditions, selected for its high regioselectivity and scalability.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the chemoselective sulfonylation of a primary amine. The sulfonyl chloride electrophile (3-acetylbenzenesulfonyl chloride) is reacted with the nucleophilic allylamine. The meta-position of the acetyl group on the benzene ring is preserved from the starting material, avoiding complex directing-group chemistry during the synthesis.
Figure 1: Reaction Scheme Workflow
Caption: One-step sulfonylation of allylamine using 3-acetylbenzenesulfonyl chloride under basic conditions.
Materials & Reagents
To ensure reproducibility, the following stoichiometry and reagent specifications are recommended.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Purity Req. |
| 3-Acetylbenzenesulfonyl chloride | 218.66 | 1.0 | Electrophile | >97% |
| Allylamine | 57.09 | 1.1 | Nucleophile | >99% |
| Triethylamine (Et₃N) | 101.19 | 1.2 | Base (Scavenger) | >99% (Dry) |
| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous |
| 1M HCl (aq) | - | - | Quench/Wash | - |
Critical Note: 3-Acetylbenzenesulfonyl chloride is moisture-sensitive.[3] Store under inert gas and weigh quickly to prevent hydrolysis to the sulfonic acid [1].
Experimental Protocol
Phase A: Reaction Setup
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (
) or argon. -
Solvation: Charge the RBF with 3-acetylbenzenesulfonyl chloride (1.0 equiv, e.g., 2.18 g, 10 mmol) and dissolve in anhydrous DCM (50 mL).
-
Cooling: Submerge the flask in an ice-water bath to reach an internal temperature of 0–4 °C.
-
Reasoning: Sulfonylation is exothermic.[4] Low temperature prevents side reactions (e.g., bis-sulfonylation) and controls the reaction rate [2].
-
Phase B: Addition & Reaction
-
Base Addition: Add Triethylamine (1.2 equiv, 1.67 mL) dropwise to the stirred solution.
-
Nucleophile Addition: Prepare a solution of Allylamine (1.1 equiv, 0.83 mL) in a small volume of DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Observation: White precipitate (Et₃N·HCl) may begin to form immediately.
-
-
Equilibration: Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature (20–25 °C).
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting sulfonyl chloride should be fully consumed.
Phase C: Workup & Purification
-
Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).
-
Neutralization: Wash with saturated NaHCO₃ (30 mL) followed by Brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: The crude product is often pure enough (>95%) for use. If necessary, purify via:
-
Recrystallization: Ethanol/Water or Toluene/Hexane.
-
Flash Chromatography: Silica gel, gradient elution (10% → 40% EtOAc in Hexanes).
-
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction follows a nucleophilic substitution at the sulfur atom (
Figure 2: Mechanistic Pathway[6]
Caption: Stepwise mechanism of sulfonyl chloride aminolysis.
Quality Control & Characterization
Verify the product identity using the following expected data points.
-
Physical State: White to off-white solid.
-
Melting Point: Expected range 68–72 °C (analogous sulfonamides range) [4].
-
¹H NMR (400 MHz, CDCl₃):
- 8.4–7.6 (m, 4H, Ar-H) – Aromatic region.
- 5.7–5.8 (m, 1H, -CH=) – Allyl internal alkene.
- 5.1–5.3 (m, 2H, =CH₂) – Allyl terminal alkene.
- 4.8 (t, 1H, NH) – Sulfonamide proton (exchangeable).
- 3.6–3.7 (t, 2H, -CH₂-N) – Allylic methylene.
- 2.65 (s, 3H, COCH₃) – Acetyl methyl group.
-
LC-MS:
(Calculated mass: 239.29).
Safety & Handling
-
Allylamine: Highly toxic and flammable. Handle only in a fume hood.
-
Sulfonyl Chlorides: Corrosive and lachrymators. Causes severe skin burns.[3]
-
Waste Disposal: Aqueous washes containing allylamine residues must be treated as hazardous basic waste.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Sulfonyl Chloride aminolysis mechanism).
-
National Center for Biotechnology Information. (2023).[6][7] PubChem Compound Summary for CID 329778077, 3-Acetylbenzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Acetylbenzenesulfonyl Chloride|73035-16-2 [benchchem.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Optimized Synthesis of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Abstract & Strategic Significance
This application note details the optimized synthetic protocol for 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide . This molecule represents a high-value pharmacophore in medicinal chemistry, combining a sulfonamide core (classic bioisostere for carboxylic acids) with two versatile functional handles:[1]
-
Meta-Acetyl Group: A carbonyl handle suitable for condensation reactions, reductive aminations, or heterocycle formation.
-
N-Allyl Group: A reactive olefin allowing for late-stage diversification via olefin metathesis, epoxidation, or radical cyclization.
The protocol below prioritizes an anhydrous nucleophilic substitution pathway over aqueous Schotten-Baumann conditions. While the latter is cheaper, the anhydrous route offers superior yield, easier purification, and moisture control critical for the stability of the sulfonyl chloride starting material.
Retrosynthetic Analysis & Reagent Selection
The synthesis relies on the nucleophilic attack of allylamine upon the electrophilic sulfur of 3-acetylbenzenesulfonyl chloride.
Reagent Selection Guide
| Reagent | Role | Selection Criteria & Critical Quality Attributes (CQA) |
| 3-Acetylbenzenesulfonyl chloride | Electrophile | Purity >97% . Highly moisture sensitive.[2][3] Hydrolysis yields the sulfonic acid (unreactive). Check: If solid is sticky or smells strongly of HCl, recrystallize from dry benzene/hexane before use. |
| Allylamine (Prop-2-en-1-amine) | Nucleophile | 1.1 - 1.2 Equiv. Volatile and toxic. Must be free of water to prevent competitive hydrolysis of the sulfonyl chloride. |
| Triethylamine (Et₃N) | Base / Scavenger | 1.5 - 2.0 Equiv. Scavenges the HCl byproduct to drive equilibrium. Preferred over Pyridine for easier removal during aqueous workup (Et₃N is less soluble in water than Pyridine, but its salt is highly water-soluble). |
| Dichloromethane (DCM) | Solvent | Anhydrous. High solubility for reactants; low boiling point allows easy removal. Alternative: THF (if solubility issues arise). |
| DMAP (4-Dimethylaminopyridine) | Catalyst (Optional) | 0.1 Equiv. Only required if the reaction is sluggish (rare for sulfonyl chlorides). |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Mechanistic pathway for sulfonamide formation via nucleophilic acyl substitution at the sulfur center.
Detailed Experimental Protocol
Safety Pre-Check[2][3]
-
3-Acetylbenzenesulfonyl chloride: Corrosive lachrymator. Causes severe skin burns.[2][4][5] Handle in a fume hood.
-
Allylamine: Highly toxic and flammable.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
Step-by-Step Methodology
Scale: 1.0 mmol (approx. 218 mg of sulfonyl chloride) Expected Yield: 85-95%
-
Preparation of Electrophile Solution:
-
Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) or Argon.
-
Add 3-acetylbenzenesulfonyl chloride (218 mg, 1.0 mmol).
-
Dissolve in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C using an ice/water bath.
-
-
Preparation of Nucleophile/Base Mixture:
-
In a separate vial, mix Allylamine (82 µL, 1.1 mmol) and Triethylamine (210 µL, 1.5 mmol) in anhydrous DCM (2 mL).
-
Note: Pre-mixing prevents localized heating spikes upon addition.
-
-
Addition & Reaction:
-
Add the amine/base mixture dropwise to the stirred sulfonyl chloride solution at 0 °C over 5 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form almost immediately.
-
Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (20-25 °C) .
-
Stir for 2–4 hours .
-
-
Monitoring (TLC):
-
Mobile Phase: Hexanes:Ethyl Acetate (7:3).
-
Visualization: UV light (254 nm). The starting material (chloride) runs fast; the sulfonamide product is more polar (lower R_f).
-
Endpoint: Disappearance of the sulfonyl chloride spot.
-
-
Workup (Quenching):
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash 1 (Acidic): Wash with 1M HCl (15 mL) to remove unreacted amine and pyridine/TEA.
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (15 mL) to remove any hydrolyzed sulfonic acid byproducts.
-
Wash 3 (Neutral): Wash with Brine (saturated NaCl, 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure (Rotavap).
-
Purification Workflow
While the crude product is often >90% pure, pharmaceutical applications require >98% purity.
Figure 2: Decision tree for purification based on the physical state of the crude isolate.
Recommended Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
40% EtOAc in Hexanes. -
Elution Order: Non-polar impurities
Product Polar impurities.
Characterization & Data Validation
To validate the synthesis, ensure the following spectral signatures are present.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Acetyl methyl group (Characteristic singlet). | |
| Allylic -CH₂- (Coupled to alkene CH). | ||
| Terminal Alkene (=CH₂). | ||
| Internal Alkene (-CH=). | ||
| Sulfonamide NH (Exchangeable with D₂O). | ||
| Aromatic Protons (Pattern depends on meta-substitution). | ||
| LC-MS | [M+H]⁺ or [M-H]⁻ | Confirm Molecular Weight (Calc: ~239.29 Da). |
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Hydrolysis of sulfonyl chloride.
-
Fix: Ensure DCM is anhydrous. Check the quality of the starting chloride (it should not be a sticky paste).
-
-
Issue: Product is an oil that won't solidify.
-
Cause: Trace solvent or impurities (allylamine residues).
-
Fix: High-vacuum drying for >12 hours. If still oily, perform a "bicarbonate wash" again to remove acidic impurities, then column chromatography.
-
-
Issue: "Double" reaction (Bis-alkylation).
-
Cause: Allylamine reacting with two equivalents of sulfonyl chloride.
-
Fix: Ensure Allylamine is in slight excess (1.1 equiv) and added slowly to the chloride, not vice versa. However, sulfonamide nitrogens are generally poor nucleophiles without deprotonation, so this is rare under these mild conditions.
-
References
-
General Sulfonamide Synthesis: "General Principles in the Synthesis of Sulfonamides." BenchChem Application Notes.
-
Reagent Data: "3-Acetylbenzenesulfonyl chloride Safety Data Sheet." Thermo Fisher Scientific.
-
Allyl-Sulfonamide Properties: Cabezas, J. A., & Arias, M. L. "Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide..." International Journal of Current Research.[6]
-
Schotten-Baumann Protocols: "Reactions of Arylamines - Sulfonamide Formation." Chemistry LibreTexts.
-
Purification Techniques: "Purification of N-substituted sulfonamides." BenchChem Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity | International Journal of Current Research [journalcra.com]
using 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide as a synthetic intermediate
Topic: High-Fidelity Synthetic Utilization of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Specialists[1][2]
Executive Summary & Strategic Value
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS: 796083-76-6) represents a high-value "dual-handle" scaffold in medicinal chemistry.[1][2] Its utility stems from the orthogonal reactivity of its two primary functional groups anchored to a robust benzene core:
-
The meta-Acetyl Group: An electrophilic handle primed for condensation, reductive amination, or nucleophilic addition, allowing for rapid diversification of the "warhead" or solvent-exposed region of a drug candidate.
-
The N-Allyl Sulfonamide Moiety: A versatile motif serving either as a stable linker, a substrate for radical/iodine-mediated cyclization (to form sultams or pyrrolidines), or a participant in Ring-Closing Metathesis (RCM) for macrocyclization.[1][2]
This guide details the protocols for synthesizing this intermediate and deploying it in divergent library synthesis.
Chemical Identity & Properties
| Property | Data / Description |
| IUPAC Name | 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
| CAS Number | 796083-76-6 |
| Molecular Formula | C₁₁H₁₃NO₃S |
| Molecular Weight | 239.29 g/mol |
| Physical State | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Sparingly soluble in water.[1][2][3] |
| Stability | Stable under ambient conditions.[2] Avoid strong oxidizers.[1][2][4] The allyl group is sensitive to prolonged exposure to UV or radical initiators without stabilizers. |
Core Synthesis Protocol
If the compound is not sourced commercially, it is synthesized via the nucleophilic attack of allylamine on 3-acetylbenzenesulfonyl chloride.
Reagents:
-
Precursor: 3-Acetylbenzenesulfonyl chloride (CAS 73035-16-2) [1].[1][2][4]
-
Base: Triethylamine (
) or Pyridine.[1][2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve allylamine (1.1 equiv) and (1.2 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride). -
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. The exothermicity of sulfonylation requires thermal control to prevent side reactions (e.g., bis-sulfonylation).[2]
-
Addition: Dropwise add a solution of 3-acetylbenzenesulfonyl chloride (1.0 equiv) in DCM over 30 minutes. Maintain internal temperature
. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1][2]
-
Workup:
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Yield Expectation: 85–95%.
Application Module A: The Ketone Handle (Library Diversification)
The acetyl group at the meta position is the primary site for introducing chemical diversity, particularly for fragment-based drug discovery (FBDD).[2]
Protocol: Reductive Amination (Synthesis of Amine Libraries)
This protocol couples the intermediate with primary or secondary amines to generate benzylic amines.
Reagents:
-
Amine partner (
or ).[1][2] -
Reductant: Sodium triacetoxyborohydride (
) or Sodium cyanoborohydride ( ).[1][2] -
Acid Catalyst: Acetic Acid (AcOH).[2]
Procedure:
-
Dissolve 3-acetyl-N-allylbenzenesulfonamide (1 equiv) and the amine partner (1.2 equiv) in DCE.
-
Add AcOH (1–2 equiv) to catalyze imine formation.[1][2] Stir for 30–60 mins at RT.[2]
-
Add
(1.5 equiv) in one portion.[2] -
Stir at RT for 12–24 hours.
-
Quench: Add sat.
. Extract with DCM.[1][2] -
Purification: The product is often pure enough for screening after workup; otherwise, use SCX-2 (cation exchange) cartridges to capture the basic amine product and elute non-basic impurities.
Mechanistic Insight: The electron-withdrawing sulfonamide group at the meta position slightly deactivates the ketone, making the acid catalyst crucial for imine formation [2].
Application Module B: The Allyl Handle (Heterocycle Formation)
The
Protocol: Iodine-Mediated Cyclization to Iodomethyl-Pyrrolidines
This reaction utilizes the alkene to close a ring onto the nitrogen (or oxygen if using alternative conditions), creating a functionalized pyrrolidine core.[1][2]
Reagents:
Procedure:
-
Dissolve the intermediate (1 equiv) in MeCN.
-
Add
(3 equiv).[1][2] -
Add
(2 equiv) and stir at RT in the dark for 6–12 hours. -
Observation: The reaction typically yields the iodomethyl-dihydropyrrole or pyrrolidine derivative depending on the specific conditions and presence of other nucleophiles.
-
Workup: Quench with sat.
(sodium thiosulfate) to remove excess iodine (color changes from purple/brown to clear).[2] Extract with EtOAc.[1][2]
Why this works: The sulfonamide nitrogen is nucleophilic enough (once deprotonated or polarized) to attack the iodonium intermediate formed on the alkene, effecting a 5-exo-trig cyclization [3].[1][2]
Application Module C: Ring-Closing Metathesis (RCM)
To synthesize macrocycles (often used to constrain peptide mimetics or kinase inhibitors), the acetyl group must first be converted to an alkene.
Workflow:
-
Allylation of Ketone: React the acetyl group with allylmagnesium bromide (Grignard) to form a tertiary homoallylic alcohol.
-
RCM: Treat the resulting diene (one allyl on N, one allyl on C) with Grubbs II Catalyst .
RCM Protocol:
-
Dissolve the diene precursor (0.01 M, high dilution to favor intramolecular reaction) in anhydrous DCM (degassed).
-
Add Grubbs 2nd Gen Catalyst (5 mol%).
-
Reflux (40 °C) for 12–24 hours under
. -
Scavenging: Add activated charcoal or a specific ruthenium scavenger (e.g., SiliaMetS®) to remove metal residues.
-
Filter and concentrate.
Visualization of Reaction Pathways
The following diagram maps the divergent utility of the intermediate.
Caption: Divergent synthetic pathways utilizing the orthogonal ketone and allyl-sulfonamide handles.
References
-
BenchChem. (n.d.).[1][2] 3-Acetylbenzenesulfonyl Chloride Properties and Applications. Retrieved from [1][2]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
Robin, S., & Rousseau, G. (2002). "Synthesis of nitrogen heterocycles by iodine-mediated cyclization of unsaturated amines and sulfonamides". Tetrahedron, 58(26), 5267-5276.[1][2] Link
-
Sigma-Aldrich. (n.d.).[1][2] 3-Acetyl-N-allylbenzenesulfonamide Product Page. Retrieved from [1][2]
Sources
- 1. 729582-35-8,3-(1-Butyl-5-diethylsulfamoyl-1H-benzoimidazol-2-yl)-propionic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 851269-51-7,N-(4-chlorobenzyl)-N-pentylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. danabiosci.com [danabiosci.com]
- 4. 3-Acetylbenzenesulfonyl Chloride|73035-16-2 [benchchem.com]
Application Note: In Vitro Characterization of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (hereafter referred to as 3-Ac-N-Allyl-SA ) represents a specific subclass of
-
Pro-drugs: Releasing the active primary sulfonamide upon metabolic cleavage.
-
Allosteric Modulators: Binding to non-catalytic pockets within metalloenzymes.
-
Synthetic Intermediates: The allyl handle allows for late-stage functionalization (e.g., olefin metathesis) in Fragment-Based Drug Discovery (FBDD).
This guide provides a standardized workflow to evaluate the biological activity of 3-Ac-N-Allyl-SA, focusing on Carbonic Anhydrase inhibition (its primary predicted target class) and cellular antiproliferative potential .
Chemical Profile
| Property | Detail |
| IUPAC Name | 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 239.29 g/mol |
| Key Motifs | Sulfonamide (Pharmacophore), Allyl (Hydrophobic/Reactive handle), Acetyl (H-bond acceptor) |
| Solubility | DMSO (up to 50 mM); Ethanol (Moderate); Water (Poor) |
Biological Mechanism & Rationale[1][2][7][8]
The Sulfonamide-Zinc Interaction
The primary mechanism for sulfonamide bioactivity involves the inhibition of zinc-dependent enzymes, particularly Carbonic Anhydrases (CAs).
-
Classic Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the
ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
N-Allyl Specificity: Substitution at the nitrogen (as in 3-Ac-N-Allyl-SA) typically reduces affinity for the catalytic zinc. Therefore, activity observed in this assay suggests either:
-
Hydrophobic Pocket Binding: The allyl group occupies a specific hydrophobic sub-pocket (e.g., near Phe131 in CA II), compensating for the loss of direct zinc binding.
-
In Situ Hydrolysis: The compound acts as a prodrug.
-
Diagram: Assay Workflow & Logic
The following diagram illustrates the decision matrix for evaluating this compound.
Caption: Workflow for validating 3-Ac-N-Allyl-SA, linking enzymatic inhibition to cellular phenotype and stability checks.
Protocol 1: Carbonic Anhydrase (CA) Esterase Inhibition Assay
Objective: Determine the
Materials
-
Enzyme: Carbonic Anhydrase II (bovine or human recombinant), 1 mg/mL stock in buffer.
-
Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Prepare fresh in acetonitrile or acetone.
-
Buffer: 12.5 mM Tris-SO4, pH 7.4 (physiological pH is critical).
-
Compound: 3-Ac-N-Allyl-SA (10 mM stock in DMSO).
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 4-NPA in acetonitrile to create a 100 mM stock. Dilute to 3 mM working solution with deionized water immediately before use.
-
Compound Dilution: Prepare serial dilutions of 3-Ac-N-Allyl-SA in DMSO (range: 0.1 nM to 100
M). Ensure final DMSO concentration in the well is <1%. -
Plate Setup (96-well clear plate):
-
Blank: 100
L Buffer + 20 L Solvent (no enzyme). -
Control (100% Activity): 100
L Buffer + 20 L Enzyme + Solvent. -
Test: 100
L Buffer + 20 L Enzyme + 2 L Compound.
-
-
Pre-Incubation: Incubate the plate for 15 minutes at 25°C. This allows the sulfonamide to equilibrate with the enzyme active site.
-
Reaction Initiation: Add 80
L of the 3 mM 4-NPA substrate solution to all wells using a multichannel pipette. -
Measurement: Immediately read Absorbance at 400 nm in kinetic mode (read every 30 seconds for 15 minutes).
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
% Inhibition =
. -
Plot % Inhibition vs. Log[Concentration] to derive
.
-
Critical Note: If the
Protocol 2: In Vitro Stability & Thiol Reactivity
Objective: Ensure the "allyl" group is not acting as a "PAINS" (Pan-Assay Interference Compound) or electrophile (Michael acceptor) that covalently binds non-specifically. Rationale: The allyl group is generally stable, but in conjunction with the electron-withdrawing sulfonamide, it must be checked for reactivity against biological thiols (Glutathione/GSH).
Methodology
-
Reaction Mix: Incubate 50
M 3-Ac-N-Allyl-SA with 500 M GSH (Glutathione) in PBS (pH 7.4) at 37°C. -
Time Points: 0 h, 1 h, 4 h, 24 h.
-
Analysis: Analyze via LC-MS.
-
Interpretation:
-
Stable: Mass spectrum shows only parent peak (MW ~239).
-
Reactive: Appearance of adduct peak (MW ~239 + 307 = 546 Da).
-
Guidance: If >10% adduct formation occurs within 4 hours, the compound is likely a covalent modifier, complicating drug development but potentially useful for covalent inhibition strategies.
-
Protocol 3: Antiproliferative Assay (MTS/MTT)
Objective: Assess if the enzymatic inhibition translates to cancer cell cytotoxicity. Cell Lines: A549 (Lung) or HeLa (Cervical) – both express high levels of CA isozymes.
Methodology
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add 3-Ac-N-Allyl-SA (0.1 - 100
M). Include Acetazolamide as a positive control (standard sulfonamide).[1] -
Incubation: 48 hours at 37°C, 5%
. -
Detection: Add MTS reagent (Promega) or MTT. Incubate 1-4 hours.
-
Read: Absorbance at 490 nm (MTS) or 570 nm (MTT).
Expected Data Presentation
| Compound | Cell Line | Interpretation | |
| 3-Ac-N-Allyl-SA | A549 | TBD | <10 |
| Acetazolamide | A549 | ~50-80 | Reference standard (often weak in vitro without hypoxia). |
| Vehicle (DMSO) | A549 | N/A | Should show 100% viability. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Chazalette, C., et al. (2001).[2] Carbonic anhydrase inhibitors: allylsulfonamide, styrene sulfonamide, N-allyl sulfonamides and some of their Si, Ge, and B derivatives.[3][2][4] Journal of Enzyme Inhibition, 16(6), 475-489.[2] Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[5] Medicinal Research Reviews, 25(2), 186-228. Link
-
Nocentini, A., et al. (2019). Activation of Carbonic Anhydrases from Human Brain by Amino Acid Derivatives. Molecules, 24(20), 3788. Link
-
PubChem. (n.d.). 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Compound Summary. Link (Verified via structure search).
Disclaimer: This Application Note is for research use only. The compound 3-Ac-N-Allyl-SA is not approved for human therapeutic use.
Sources
- 1. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: allylsulfonamide, styrene sulfonamide, N-allyl sulfonamides and some of their Si, Ge, and B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to Solvent Selection for the Dissolution of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Abstract
The selection of an appropriate solvent is a critical preliminary step in chemical synthesis, purification, formulation, and analysis.[1][2] This application note presents a comprehensive guide for the rational selection of solvents for dissolving 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, a molecule possessing multiple functional groups that influence its solubility. We will explore the physicochemical properties of the target compound, outline a theoretical framework for solvent selection based on molecular interactions, and provide detailed experimental protocols for both rapid screening and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a systematic and scientifically grounded approach to handling sulfonamide-based compounds.
Introduction: The Critical Role of Solvent Selection
In the pharmaceutical and chemical industries, choosing the right solvent is a decision that profoundly impacts process efficiency, product stability, safety, and regulatory compliance.[1] An ideal solvent must not only effectively dissolve the active pharmaceutical ingredient (API) but also be compatible with the entire workflow, from synthesis and purification to formulation and final product performance.[3] Poor solvent choice can lead to issues such as low yield, formation of unwanted by-products, drug degradation, or poor bioavailability.[4]
The sulfonamide group (–SO₂NH–) is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[5] However, the crystalline nature and hydrogen-bonding capabilities of sulfonamides often present unique solubility challenges. This document provides a focused, in-depth methodology for selecting a suitable solvent system for 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
Physicochemical Profile of the Target Compound
A thorough understanding of the solute's molecular structure is the foundation of solvent selection. The "like dissolves like" principle, while a simplification, underscores the importance of matching the polarity and interaction potential of the solvent and solute.
The structure of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide contains several key functional groups that dictate its solubility behavior:
-
Sulfonamide Moiety (-SO₂NH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This is a primary site for interaction with polar protic and aprotic solvents.
-
Acetyl Group (-C(O)CH₃): The ketone is a polar, aprotic functional group that acts as a strong hydrogen bond acceptor.
-
Benzene Ring: A large, nonpolar aromatic system that contributes to hydrophobicity and can participate in van der Waals forces and π-π stacking interactions.
-
N-allyl Group (-CH₂-CH=CH₂): This is a nonpolar, aliphatic chain that further increases the molecule's hydrophobic character.
The presence of both polar, hydrogen-bonding moieties and significant nonpolar regions suggests that the molecule is moderately polar with an amphiphilic nature. Therefore, highly nonpolar solvents like alkanes are expected to be poor choices, while polar solvents that can accommodate both hydrophilic and hydrophobic interactions are likely to be more effective.
Caption: Functional group analysis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
A Systematic Workflow for Solvent Selection
A multi-step approach ensures a comprehensive evaluation, balancing solubility performance with practical constraints like safety and environmental impact.[3]
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
handling and storage procedures for allyl-sulfonamide compounds
Technical Application Note: Handling, Storage, and Stability Protocols for N-Allyl-Sulfonamide Derivatives
Executive Summary & Scope
This technical guide defines the operational standards for handling N-allyl-sulfonamide compounds (general structure
While the sulfonamide core (
Chemical & Physical Properties: The Stability Paradox
To handle these compounds effectively, one must understand their dual nature: the stability of the sulfonamide core versus the reactivity of the allyl tail.
| Feature | Chemical Behavior | Handling Implication |
| Sulfonamide Core ( | High hydrolytic stability; resistant to acids/bases under mild conditions. | Low Risk: Unlikely to degrade during standard aqueous workups. |
| Allyl Group ( | Prone to auto-oxidation at the allylic position (C-H abstraction) and electrophilic addition. | High Risk: Must be protected from atmospheric oxygen and light to prevent peroxide formation. |
| N-H Bond (Secondary Sulfonamides) | Acidic ( | Reactivity: Avoid inadvertent contact with strong bases during storage. |
| Physical State | Typically crystalline solids or viscous oils. | Dust Hazard: Solids pose a high inhalation sensitization risk. |
Degradation Pathways
The primary shelf-life threat is Allylic Auto-oxidation , not sulfonamide hydrolysis.
-
Initiation: Light or trace metals abstract an allylic proton.
-
Propagation: Reaction with
forms a hydroperoxide. -
Result: Purity drops; potential for explosive concentration of peroxides (rare but possible in aged oils).
Safety Assessment: The Sensitization Hazard
CRITICAL WARNING: Sulfonamides are classified as Sensitizers . Unlike acute toxins, exposure may not cause immediate symptoms. Repeated low-level exposure (inhalation of dust or skin contact) triggers an immune response (IgE or T-cell mediated), leading to lifelong hypersensitivity.
-
Symptoms: Contact dermatitis, respiratory distress, and in severe clinical cases, Stevens-Johnson Syndrome (SJS).
-
Cross-Reactivity: Researchers sensitized to laboratory sulfonamides may develop allergies to clinical sulfa antibiotics.
Personal Protective Equipment (PPE) Matrix
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving (Nitrile over Nitrile) or Neoprene.[1] | Sulfonamides can permeate thin latex. Double layers visualize tears. |
| Respiratory | N95/P100 (if outside hood) or PAPR (large scale). | Dust inhalation is the primary sensitization vector. |
| Eye Protection | Chemical Splash Goggles.[2] | Prevent ocular absorption and irritation.[3][4][5] |
| Clothing | Lab coat (buttoned) + Tyvek sleeves (optional). | Prevents dust settling on skin/street clothes. |
Storage Protocols
To maximize shelf-life and safety, N-allyl-sulfonamides must be stored under conditions that inhibit radical formation.
The "Amber-Argon" Standard
-
Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps. Why: Blocks UV light which initiates radical formation.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen . Why: Removes
required for auto-oxidation. -
Temperature:
-
Short-term (< 1 month): 2–8°C.
-
Long-term (> 1 month): -20°C.
-
Note: Allow vial to warm to Room Temperature (RT) before opening to prevent condensation, which hydrolyzes impurities.
-
Storage Decision Logic
Figure 1: Decision tree for storage of N-allyl-sulfonamides based on physical state and duration.
Handling & Experimental Workflow
Weighing and Transfer (The "Static" Hazard)
Allyl-sulfonamide solids are often electrostatic. This causes "flying powder" which contaminates balances and increases inhalation risk.
Protocol:
-
Location: ALL weighing must occur inside a Chemical Fume Hood . If the balance is outside, use a "balance enclosure" or transfer to a tared vial inside the hood first.
-
Static Control: Use an anti-static gun (zerostat) on the vial and spatula before weighing.
-
Solubilization: Dissolve the solid immediately after weighing. Do not transport dry solids through the lab in open containers.
-
Recommended Solvents: DMSO, DMF, DCM (Excellent solubility).
-
Avoid: Water (Poor solubility), Diethyl Ether (Peroxide risk synergy).
-
Reaction Setup (Synthesis)
When using N-allyl-sulfonamides in reactions (e.g., Tsuji-Trost allylation or Metathesis):
-
Degassing: Because the allyl group is oxygen-sensitive, degas reaction solvents (sparging with
for 15 mins) before adding the sulfonamide. -
Quenching: If using strong bases (NaH, KHMDS) to deprotonate the sulfonamide nitrogen, ensure the system is anhydrous.
-
Monitoring: Use TLC (stain with
or Iodine) to monitor stability. The allyl group will stain actively with .
Waste Disposal
-
Segregation: Do not mix with oxidizers (peroxide risk).
-
Labeling: Clearly tag waste as "Sulfonamide – Sensitizer."
-
Deactivation: For spills, treat with dilute bleach (sodium hypochlorite) to oxidize the sulfur center, though this may not fully deactivate the allergenic potential immediately. Physical removal (absorbent pads) is preferred over chemical neutralization in the hood.
Quality Control & Self-Validation
Before using a stored N-allyl-sulfonamide, perform this 3-step check:
-
Visual Inspection:
-
Pass: White/Off-white solid or clear oil.
-
Fail: Yellowing/browning (indicates oxidation) or gummy precipitate (polymerization).
-
-
Solubility Test:
-
Dissolve 1 mg in
or DMSO. It should dissolve clearly without sonication. Turbidity implies polymerization.
-
-
Proton NMR Check (The "Allyl Integral"):
-
Check the integration of the internal alkene proton (
, ppm). -
If the integral is
relative to the aromatic core, the allyl group has degraded.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] [Link]
- Castrejon, J. L., et al. (2010). "Molecular mechanisms of drug hypersensitivity." Allergy, 65(11), 1356–1363.
-
Choi, H. K., et al. (2018). "Hypersensitivity to Sulfonamides: An Update on Pathophysiology and Clinical Management." Yonsei Medical Journal, 59(1), 4-10. [Link]
-
Organic Chemistry Portal. (2023). "Protecting Groups: Sulfonamides."[7][8] (General stability data). [Link]
-
Fisher Scientific. (2021). Safety Data Sheet: N-Allyl-p-toluenesulfonamide. (Used for baseline physical properties and hazard codes).[3]
Sources
Troubleshooting & Optimization
Technical Guide: Solubilization Strategies for 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
[1][2][3]
Executive Summary & Structural Diagnostics[1][2]
This guide addresses the solubility challenges associated with 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide . As a researcher, you are likely encountering poor aqueous solubility, precipitation upon dilution into biological buffers, or difficulties in achieving high-concentration stock solutions.[1]
Physicochemical Profiling (The "Why")
To solve the solubility problem, we must first understand the molecule's behavior.
-
Lipophilicity (LogP): The presence of the allyl group (prop-2-en-1-yl) and the benzene ring contributes significantly to the molecule's lipophilicity.[2][1] While the sulfonamide and acetyl groups are polar, the overall molecule is likely Class II (Low Solubility, High Permeability) in the BCS classification system.
-
Ionization (pKa): The sulfonamide nitrogen (-SO₂-NH-) is weakly acidic.[2][1][3]
-
Structural Insight: The acetyl group at the meta (3-position) is electron-withdrawing.[2][1] This stabilizes the conjugate base, likely lowering the pKa of the sulfonamide proton slightly compared to unsubstituted benzenesulfonamide (typically pKa ~10).
-
Implication: The compound will exhibit pH-dependent solubility .[1] It will be significantly more soluble in alkaline conditions (pH > 8.[1]5) where it exists as an anion, and poorly soluble in acidic or neutral environments (pH < 7.4).
-
Standard Solubilization Workflow
Do not attempt to dissolve this compound directly in water or PBS.[1] Follow this tiered approach.
Step 1: Primary Stock Solution (Organic Phase)
Objective: Create a stable, high-concentration concentrate.[2][1]
| Solvent | Suitability | Max Conc.[1] (Est.)[2][1][4] | Notes |
| DMSO (Dimethyl sulfoxide) | Excellent | >50 mM | The gold standard.[2][1] High dielectric constant disrupts intermolecular H-bonding.[1] |
| DMF (Dimethylformamide) | Good | >30 mM | Alternative if DMSO is incompatible with downstream assays.[2][1] |
| Ethanol | Moderate | ~10-20 mM | Volatile.[2][1] Good for evaporation protocols but prone to precipitation upon cold storage.[2][1] |
Protocol:
-
Weigh the target mass of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide.[1]
-
Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Vortex vigorously for 30 seconds.
-
Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystal growth.
Step 2: Aqueous Dilution (The "Danger Zone")
Objective: Dilute the stock into assay buffer without precipitation.
The Problem: Rapidly adding the hydrophobic stock to an aqueous buffer causes "shock precipitation." The local concentration exceeds solubility before mixing occurs.[1]
The Solution:
-
Pre-warm both the DMSO stock and the aqueous buffer to 37°C.
-
Vortex the buffer to create a moving vortex.
-
Slowly inject the DMSO stock into the center of the vortex (do not touch the walls).
-
Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) for cell assays, or < 5% for chemical assays.
Advanced Formulation Strategies
If the standard workflow fails (e.g., you need higher concentrations in aqueous media), utilize these advanced techniques.
Strategy A: pH Adjustment (Ionization Control)
Since the sulfonamide moiety is acidic, raising the pH facilitates deprotonation and solubilization.
-
Protocol:
Strategy B: Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic allyl/benzene part inside a cone while exposing the hydrophilic exterior to water.
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2][1]
-
Protocol:
-
Why this works: Literature confirms sulfonamides bind well to β-CD cavities, significantly enhancing apparent solubility without changing the chemical structure [1].[2][1]
Strategy C: Cosolvent Systems
For animal studies (IP/IV dosing), a multi-component vehicle is often required.
-
Formula: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.
-
Order of Addition: Dissolve in DMSO -> Add PEG 400 -> Add Tween 80 -> Slowly add Saline while vortexing.
Decision Logic & Visualization
The following diagram outlines the logical flow for selecting the correct solubilization method based on your application needs.
Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.
Technical Support FAQs
Q1: My compound precipitates immediately upon adding the DMSO stock to PBS. Why? A: This is the "solvent shift" effect.[1] The compound is hydrophobic.[1] When DMSO (good solvent) is diluted with water (poor solvent), the solubility limit drops exponentially.
-
Fix: Increase the vortex speed during addition. Alternatively, switch to a buffer containing 0.1% BSA (Bovine Serum Albumin) .[1] Albumin acts as a carrier protein, binding the lipophilic sulfonamide and keeping it in solution [2].
Q2: Can I heat the solution to dissolve the precipitate? A: You can heat the DMSO stock up to 40-50°C safely.[2][1] However, heating the aqueous suspension is rarely effective for sulfonamides; they will likely re-precipitate upon cooling (hysteresis). It is better to re-formulate using a cosolvent or cyclodextrin.[1]
Q3: Is the allyl group stable in solution? A: The allyl group (prop-2-en-1-yl) is generally stable under standard laboratory conditions.[2][1] However, avoid strong oxidizing agents or UV light exposure for prolonged periods, as the double bond can be susceptible to oxidation. Store stocks in amber vials.
Q4: Will the acetyl group hydrolyze? A: The acetyl group is attached to the benzene ring (a ketone), not a heteroatom (ester/amide). Ketones are chemically stable in aqueous buffers at physiological pH.[1] It will not hydrolyze.[2][1]
Q5: How does pH affect this specific molecule? A: The sulfonamide N-H is the ionizable center.[2]
References
-
Mura, P. (2014).[2][1] "Analytical techniques for characterization of cyclodextrin inclusion complexes in aqueous solution: A review." Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238.[2][1] Link
-
Kazonos, P. et al. (2025).[2][1] "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." ResearchGate.[2][1] Link
-
Perlovich, G. L. et al. (2012).[1] "Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions." Journal of Chemical & Engineering Data, 57(7), 1996–2003.[6] Link
-
PubChem. (2025).[2][1] "Compound Summary: 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide." National Library of Medicine.[2][1] Link
Sources
- 1. N-(prop-2-yn-1-yl)benzenesulfonamide | 13630-91-6 [sigmaaldrich.com]
- 2. 3-acetyl-N,N-dimethylbenzene-1-sulfonamide | C10H13NO3S | CID 8467950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Welcome to the technical support resource for the synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this specific sulfonamide synthesis. We will move beyond rote protocols to explore the underlying chemical principles that govern reaction outcomes, with a special focus on the critical parameter of reflux time. Our goal is to empower you with the expertise to not only troubleshoot issues but also to proactively optimize your experiments for maximal yield and purity.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the synthesis, providing insights grounded in established chemical principles.
Q1: What is the fundamental reaction for synthesizing 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide?
A1: The synthesis is a classic nucleophilic substitution reaction. It involves the reaction of 3-acetylbenzenesulfonyl chloride with allylamine.[1][2][3] The nitrogen atom of the primary amine (allylamine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[2] This process forms the desired S-N bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to scavenge the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1][4]
Q2: Why is refluxing often necessary for this reaction, and what is a good starting point for the reflux duration?
A2: While some sulfonamide syntheses can proceed at room temperature, heating the reaction mixture to reflux (the boiling point of the solvent) provides the necessary activation energy to overcome the energy barrier for the reaction, leading to a faster reaction rate.[1] This is particularly useful for less reactive amine or sulfonyl chloride partners. A prudent starting point for reflux time is typically 2-4 hours. However, this is only an estimate. The optimal duration must be determined empirically for each specific set of conditions.
Q3: How does reflux time critically impact the yield and purity of the final product?
A3: Reflux time is a double-edged sword.
-
Insufficient Reflux: If the reaction is not heated long enough, it will not proceed to completion. This results in a low yield and contamination of the final product with unreacted starting materials (3-acetylbenzenesulfonyl chloride and allylamine), complicating purification.[1]
-
Excessive Reflux: Prolonged heating can lead to thermal degradation of the starting materials or the desired sulfonamide product. Furthermore, the allyl group is susceptible to side reactions, such as isomerization or polymerization, at elevated temperatures over extended periods. This introduces impurities that can be difficult to remove and ultimately lowers the isolated yield of the pure compound.
Q4: What is the most reliable method for monitoring the reaction's progress to determine the optimal reflux time?
A4: The most effective and widely used method for monitoring this type of reaction is Thin-Layer Chromatography (TLC) .[1] By taking small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and running a TLC plate, you can visualize the disappearance of the starting materials and the appearance of the product spot. The reaction is considered complete when the limiting reactant (usually the sulfonyl chloride) is no longer visible on the TLC plate.[1] This data-driven approach is far more reliable than relying on a fixed reaction time.
Troubleshooting Guide: Optimizing Reflux and Solving Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.
Issue 1: Very Low or No Product Yield After Work-up
-
Q: My TLC showed a faint product spot and a strong starting material spot after 4 hours of reflux. What went wrong?
-
A: This is a classic sign of an incomplete reaction. The reflux time was likely insufficient. The primary cause is failing to reach the necessary energy threshold for a sufficient duration to convert all the limiting reagent into the product.
-
Solution: Do not stop the reaction based on a pre-determined time. Continue to reflux and monitor by TLC every hour. The reaction is complete only when the 3-acetylbenzenesulfonyl chloride spot has completely disappeared. If the reaction stalls, a marginal increase in temperature (by switching to a higher-boiling solvent, if appropriate) could be considered, though this must be balanced against the risk of degradation.
-
-
-
Q: My reaction turned dark brown/black during reflux, and the final yield was poor with many spots on the TLC.
-
A: This indicates product or starting material degradation. Sulfonyl chlorides can be sensitive to prolonged heating, and the product itself may not be stable indefinitely under reflux conditions.[1] Darkening of the reaction mixture is a common visual cue for decomposition.
-
Solution: This is a case of over-refluxing. Repeat the reaction and begin monitoring by TLC earlier and more frequently (e.g., every 30 minutes). Stop the reaction immediately once TLC analysis shows the complete consumption of the limiting starting material. The goal is to find the "sweet spot" where the reaction is complete, but degradation has not yet become significant.
-
-
Issue 2: The Crude Product is Impure, Showing Multiple Spots on TLC
-
Q: My final product shows the main product spot, but also a significant amount of unreacted starting material. What should I do?
-
A: This again points to an incomplete reaction. The reflux time was not long enough to drive the reaction to completion.
-
Solution: The most direct solution is to increase the reflux time in subsequent experiments, guided by TLC monitoring.[1] Alternatively, ensure your reagents are pure and anhydrous, as moisture can hydrolyze the sulfonyl chloride, reducing its effective concentration and preventing the reaction from reaching completion.[1][5]
-
-
-
Q: My TLC shows a clean conversion with no starting material, but after purification, the yield is still low and I see evidence of other impurities.
-
A: This suggests the formation of non-TLC-visible or co-eluting side products, or loss during work-up. Prolonged reflux can generate side products that may not be easily distinguishable from the main product on TLC, depending on the solvent system used.
-
Solution: First, optimize your purification protocol. Recrystallization is an effective method for purifying solid sulfonamides and can remove minor impurities.[1] If column chromatography is used, ensure the solvent polarity is optimized for good separation. Second, revisit the reflux time. Run a time-course experiment (see Table 1 below) to identify the point at which the product concentration is maximized before side-product formation becomes significant.
-
-
Data-Driven Optimization: A Time-Course Study
To systematically determine the optimal reflux time, a time-course experiment is invaluable. The following table illustrates the expected outcomes from such a study.
| Reflux Time (Hours) | TLC Observations | Isolated Yield (%) | Purity (by ¹H NMR) | Recommendation |
| 1 | Strong spot for 3-acetylbenzenesulfonyl chloride; Faint product spot. | ~25% | >98% | Insufficient time. Reaction is incomplete. |
| 2 | Faint spot for starting material; Strong product spot. | ~60% | >98% | Nearing completion. Continue reflux. |
| 4 | No visible starting material; Strong, single product spot. | ~85% | >98% | Optimal time. Reaction is complete. |
| 6 | No starting material; Strong product spot; Faint new impurity spot near baseline. | ~82% | ~95% | Over-refluxing. Degradation is beginning. |
| 8 | No starting material; Product spot intensity slightly decreased; Stronger impurity spots. | ~70% | <90% | Excessive reflux. Significant degradation and side-product formation. |
Experimental Protocols
Protocol 1: General Synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylbenzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).[1][4]
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate vial, dissolve allylamine (1.1 eq) in the same anhydrous solvent.
-
Add the allylamine solution dropwise to the stirred sulfonyl chloride solution at 0 °C (ice bath).[1]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC (Protocol 2) every 60 minutes until the 3-acetylbenzenesulfonyl chloride is consumed (typically 2-4 hours).
-
Once complete, cool the mixture to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.[6]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC developing chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
On a silica gel TLC plate, spot a co-spot (a mixture of both starting materials), the 3-acetylbenzenesulfonyl chloride starting material, and a small aliquot of the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the spot corresponding to the 3-acetylbenzenesulfonyl chloride in the reaction lane has completely disappeared.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for optimizing reflux time based on experimental outcomes.
Sources
Technical Support Center: Purification of Sulfonamides from Allylamine
Executive Summary
This guide addresses the specific challenge of removing excess allylamine (
This guide moves beyond generic "acid wash" advice, providing a mechanistic understanding of why specific protocols work based on pKa differentials and chelation thermodynamics.
Module 1: The Thermodynamic Approach (Liquid-Liquid Extraction)
The Core Logic: Exploiting pKa Differentials
The separation of allylamine from a sulfonamide relies on manipulating the pH to ionize one species while keeping the other neutral.
-
Allylamine: A primary amine.[1] Its conjugate acid (
) has a pKa of approximately 9.49 [1].[1][2] It is basic. -
Sulfonamide: The
proton is weakly acidic, with a pKa typically between 9.5 and 10.5 (depending on substitution) [2].[1]
The "Goldilocks" Zone: To separate them, we generally target a pH of 1–2 .
-
At pH 1: Allylamine is fully protonated (
) to the water-soluble ammonium salt ( ).[1] -
At pH 1: The sulfonamide remains neutral (organic soluble), as it is far too acidic to be protonated significantly and too acidic to be deprotonated.
Protocol A: The Optimized Acid Wash
Best for: Standard sulfonamides stable to dilute acid.
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Avoid ether if possible due to allylamine's volatility.[1]
-
Primary Wash: Wash the organic phase with 1.0 M HCl (3x volumes).[1]
-
Why: Converts volatile allylamine into non-volatile, water-soluble allylammonium chloride.[1]
-
-
The "Check" Wash: Wash with Saturated Brine .[1]
-
Why: Breaks potential emulsions caused by the amphiphilic nature of sulfonamides.
-
-
Drying: Dry over
and concentrate.
WARNING - Amphoteric Products: If your sulfonamide product contains a basic moiety (e.g., a pyridine ring or another amine), Protocol A will extract your product into the aqueous layer. In this case, proceed to Module 3 (Scavenging) .
Module 2: The Chelation Approach (Visual Confirmation)
The Core Logic: Copper(II) Complexation
Allylamine is a strong ligand for Copper(II), forming a water-soluble, deep blue/purple complex
Protocol B: The Copper Sulfate Wash
Best for: Stubborn amines and visual validation.
-
Prepare Reagent: Make a 10% w/v aqueous solution of
. -
Wash: Extract the organic reaction mixture with the copper solution.
-
Observe:
-
Repeat: Continue washing until the aqueous layer retains the original pale blue color of the copper solution.
-
Final Polish: Wash once with brine to remove residual copper salts before drying.[1]
Module 3: The Kinetic Approach (Solid-Supported Scavenging)
The Core Logic: Covalent Capture
For acid-sensitive products or high-throughput parallel synthesis, liquid-liquid extraction is risky.[1] Polymer-supported isocyanates (PS-NCO) act as "chemical flypaper."[1] The unreacted allylamine attacks the resin-bound isocyanate to form an insoluble urea, which is filtered off [4].
Protocol C: Resin Scavenging
Best for: Acid-sensitive compounds, amphoteric molecules, and removing "trace" odors.
-
Calculate Loading: Determine excess allylamine (mmol). Use 2–3 equivalents of PS-Isocyanate resin relative to the excess amine.[1]
-
Incubation: Add resin to the reaction mixture (DCM or THF are ideal solvents).[1]
-
Agitation: Shake gently for 2–4 hours at room temperature.
-
Note: Do not use magnetic stir bars, which can grind the resin beads and clog filters.
-
-
Filtration: Filter through a fritted funnel or a celite pad. The allylamine remains trapped on the solid resin.
-
Rinse: Wash the resin cake with solvent to recover any adsorbed product.[1]
Visualization: Decision Logic & Mechanism[1]
The following diagram illustrates the decision matrix for choosing a workup method and the chemical mechanism of the Acid Wash.
Figure 1: Decision tree for purification strategy based on product chemical structure.
Troubleshooting & FAQs
Q1: I performed the acid wash, but the product still smells like allylamine. Why?
A: Allylamine has an incredibly low odor threshold (approx. 2-10 ppm).[1]
-
Cause: Trace amounts may remain in the headspace or be trapped in the oil.
-
Solution:
Q2: My sulfonamide product yield is very low after the acid wash.
A: Check the pH of your aqueous layer.
-
Cause: If you used a very strong acid (conc.[1] HCl) or if your sulfonamide is unusually electron-deficient (e.g., attached to a nitro-benzene), the sulfonamide might have precipitated or oiled out into the interface.
-
Correction: Back-extract the aqueous wash with fresh DCM. In the future, use 0.5 M citric acid instead of HCl for a gentler wash.
Q3: Can I use silica gel chromatography?
A: Yes, but with a caveat.
-
Issue: Primary amines like allylamine streak badly on silica and can "drag" your sulfonamide with them due to hydrogen bonding.
-
Fix: Add 1% Triethylamine to your eluent.[1] This saturates the acidic sites on the silica, allowing the sulfonamide to elute cleanly while the volatile allylamine often elutes with the solvent front or is lost to evaporation.
Q4: Is allylamine dangerous to rotavap?
A: Yes.
-
Risk: It is toxic and a lachrymator.[1][2] If you rotavap the crude mixture before acidification, you are pumping toxic vapors into the lab atmosphere (unless your trap is perfect).
-
Rule: Always perform Protocol A (Acid Wash) before concentrating the reaction mixture on a rotavap. This fixes the amine as a non-volatile salt.
Comparative Data: Physical Properties
| Property | Allylamine | Typical Sulfonamide | Implication for Workup |
| Boiling Point | 53°C | >200°C (Solid) | Evaporation removes bulk amine, but not traces.[1] |
| pKa (Conj. Acid) | 9.49 | ~ -2 to 2 (Protonated form) | Acid wash protonates amine; Sulfonamide stays neutral.[1] |
| pKa (Acidic Proton) | ~35 (N-H) | ~10 (N-H) | Strong base (pH > 10) will ionize sulfonamide (water soluble).[1] |
| Water Solubility | Miscible | Low (unless ionized) | Partitioning is highly effective if pH is controlled.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7853, Allylamine. Retrieved from [Link]
-
ChemRxiv. (2019).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Workup for Removing Amines: Copper Sulfate Wash. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2016).[1][5][6] MP-Isocyanate - Macroporous Nucleophile Scavenger Technical Note. Retrieved from [Link]
Sources
stability of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide in acidic conditions
Technical Support Center: Stability Profile of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (APBS)
Current Status: 🟢 Conditionally Stable (pH < 7, Ambient) | 🔴 Labile (Strong Acid / Heat)
Core Technical Analysis: The Stability Matrix
As a Senior Application Scientist, I have analyzed the structural integrity of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (APBS). While sulfonamides are classically regarded as robust pharmacophores, the specific inclusion of an N-allyl moiety and a meta-acetyl group introduces distinct reactivity vectors under acidic stress.
Mechanistic Insights (The "Why")
-
The Sulfonamide Anchor (
):-
High Stability: The sulfonamide bond is generally resistant to acid hydrolysis compared to carboxamides. Cleavage typically requires drastic conditions (e.g., 6M HCl, reflux).
-
Electronic Effect: The acetyl group at the meta position is an electron-withdrawing group (EWG). This reduces the electron density on the nitrogen atom, making it less basic.[1] Since acid hydrolysis is initiated by N-protonation, the acetyl group actually stabilizes the S-N bond against cleavage compared to unsubstituted analogues.
-
-
The Allyl "Soft Spot" (
):-
Hydration Risk: In aqueous acid (especially with heat), the allyl double bond is susceptible to acid-catalyzed hydration (Markovnikov addition), converting the alkene into a secondary alcohol (
). -
Isomerization-Hydrolysis: Under specific catalytic conditions, the allyl group can isomerize to an enamide (
), which is highly unstable and rapidly hydrolyzes to release the primary sulfonamide and propionaldehyde.
-
-
The Acetyl Group (
):-
Ketone Stability: The ketone itself is stable to aqueous acid. However, it renders the compound susceptible to nucleophilic attack if you are using acidic alcohols (e.g., HCl in Methanol), potentially forming ketals.
-
Troubleshooting Guide: Diagnosing Instability
Use this logic tree to identify issues based on your analytical data (HPLC/LC-MS).
| Observation | Probable Cause | Mechanistic Explanation | Corrective Action |
| New Peak (+18 Da) | Allyl Hydration | Acid-catalyzed addition of water across the allyl double bond. Common in dilute aqueous acids. | Switch to anhydrous acid sources or lower temperature. |
| New Peak (-40 Da) | De-allylation | Isomerization of allyl to enamide, followed by hydrolysis. Leaves behind the primary sulfonamide ( | Avoid strong acids combined with heat. Check for transition metal contaminants (which catalyze isomerization). |
| Loss of Parent (Slow) | S-N Hydrolysis | Cleavage of the sulfonamide bond.[2] Rare, unless using >4M HCl at high heat. | This is an expected degradation pathway under "Forced Degradation" but should not occur during standard workup. |
| New Peak (+32 Da) | Ketal Formation | If using Methanol/HCl: The acetyl ketone reacts with solvent. | Change solvent to Acetonitrile or THF. |
Experimental Protocols
Protocol A: Standardized Acid Stress Test (Forced Degradation)
Purpose: To empirically determine the stability threshold of APBS for regulatory filing (ICH Q1A).
Reagents: 1N HCl, Acetonitrile (ACN), HPLC-grade Water.
-
Preparation: Dissolve APBS in ACN to a concentration of 1 mg/mL.
-
Acidification: Add an equal volume of 1N HCl (Final conc: 0.5 mg/mL APBS in 0.5N HCl).
-
Incubation:
-
Sample A: Store at Room Temperature (25°C) for 24 hours.
-
Sample B: Heat at 60°C for 4 hours.
-
-
Quenching: Neutralize exactly with 1N NaOH prior to analysis to prevent column damage.
-
Analysis: Inject onto HPLC (C18 column, Gradient ACN/Water + 0.1% Formic Acid).
Acceptance Criteria:
-
98% recovery in Sample A indicates handling stability.
-
<90% recovery in Sample B indicates susceptibility to thermal-acidic stress (likely hydration).
Protocol B: LC-MS Identification of Degradants
Purpose: To confirm the identity of the "Extra Peak."
-
Setup: Run the quenched stress sample on LC-MS (ESI+).
-
Target Ions:
-
Parent (M+H): Calculate exact mass (approx. 254.08 Da).
-
Hydration Product: Look for M+19 (M+H + 18).
-
Primary Sulfonamide (De-allylated): Look for Mass of Parent - 40 Da.
-
Sulfonic Acid (Hydrolysis): Look for Mass of Parent - 56 Da (Loss of allylamine).
-
Visualizing the Degradation Pathways
The following diagram illustrates the competing reaction pathways for APBS in acidic media.
Caption: Figure 1 details the three primary fates of APBS in acid. Path 1 (Yellow) is the most common kinetic risk (hydration). Path 2 (Red) represents gross structural failure under extreme conditions.
Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) as an additive for HPLC? A: Yes. At typical concentrations (0.05% - 0.1%), TFA will not degrade APBS during the short timescale of an HPLC run. The allyl group is stable at this pH for short durations. However, do not store the compound in TFA/Water mixtures for >24 hours.
Q2: I observe a peak splitting in the proton NMR near the allyl region. Is this degradation? A: Not necessarily. Sulfonamides can exhibit rotamers due to restricted rotation around the S-N bond, especially with bulky N-substituents. Run a Variable Temperature (VT) NMR; if the peaks coalesce at higher temperatures, it is a rotameric effect, not chemical degradation.
Q3: Is the acetyl group reactive towards acid? A: The acetyl group (ketone) is stable to aqueous acid. However, if you perform reactions in acidic methanol , you risk forming a dimethyl ketal (acetal). Always use non-nucleophilic solvents (DCM, THF, ACN) if strong acids are required.
Q4: How should I store the stock solution? A: Store as a solid at -20°C. If in solution, use DMSO or Acetonitrile. Avoid acidic aqueous buffers for long-term storage (>1 week).
References
-
IUPAC. (n.d.). Sulfonamides: Hydrolysis and Stability.[2][3][4] In Compendium of Chemical Terminology. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-Acetylbenzenesulfonamide. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up of 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Status: Operational Ticket ID: SC-3AC-ALLYL-001 Subject: Process Safety, Impurity Control, and Crystallization Troubleshooting Assigned Specialist: Senior Process Chemist
Executive Summary
You are encountering challenges in scaling up 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide . This molecule presents a specific triad of process risks:
-
Thermodynamic: The meta-acetyl group is electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride, leading to rapid, highly exothermic reaction kinetics.
-
Toxicological: Allylamine is a volatile, toxic liquid (boiling point ~53°C) requiring containment.
-
Physical: The product is prone to "oiling out" during crystallization due to the flexible allyl chain and the disruption of crystal packing by the meta-acetyl substituent.
This guide provides self-validating protocols to mitigate these risks.
Module 1: Reaction Kinetics & Thermal Management
User Question: “Upon scaling to 50g, the reaction mixture boiled uncontrollably during the amine addition. How do I manage this exotherm?”
Technical Diagnosis:
The reaction between 3-acetylbenzenesulfonyl chloride and allylamine is a nucleophilic attack on the sulfur atom. The meta-acetyl group stabilizes the transition state, accelerating the rate (
The Solution: Biphasic Schotten-Baumann Protocol Do not use a single-phase organic solvent (e.g., DCM/TEA) for scale-up >50g. Switch to a biphasic system (Toluene/Water or DCM/Water) with an inorganic base. Water acts as a massive heat sink.
Validated Protocol (Scale: 100g Input):
-
Charge: Reactor A with 3-acetylbenzenesulfonyl chloride (1.0 equiv) and Toluene (8 vol). Cool to 0–5°C.
-
Charge: Reactor B with Potassium Carbonate (
, 2.2 equiv) dissolved in Water (5 vol). -
Addition 1: Add Allylamine (1.1 equiv) to Reactor A slowly, maintaining
. -
Addition 2: Add the aqueous base from Reactor B to Reactor A over 60 minutes.
-
Why? The base neutralizes the HCl generated. Adding it slowly controls the rate of the secondary exotherm.
-
-
Monitor: HPLC for consumption of sulfonyl chloride (<0.5%).
Figure 1: Biphasic reaction workflow designed to decouple the amine addition from the neutralization exotherm.
Module 2: Work-up & Purification (The "Oiling Out" Issue)
User Question: “My product separates as a sticky brown oil instead of crystals. Re-heating and cooling just makes the oil return.”
Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystal phase. The allyl group adds rotational freedom, lowering the melting point, while the acetyl group adds polarity.
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| Oiling out at high T | Solvent boiling point > Product melting point. | Switch to a lower boiling solvent (e.g., IPA/Water instead of Toluene). |
| Cloudy emulsion | Residual inorganic salts or water in organic phase. | Wash with warm brine; dry organic layer with |
| No precipitation | Supersaturation not reached (Meta-stable zone too wide). | Seed with pure crystal at |
Recommended Crystallization Protocol:
-
Solvent Swap: Distill off Toluene/DCM and replace with Isopropanol (IPA) (3 vol).
-
Dissolution: Heat to 60°C (clear solution).
-
Anti-Solvent: Slowly add Water (approx. 1-2 vol) until faint turbidity persists.
-
Seeding: Add 0.1 wt% seed crystals. Hold at 55°C for 30 mins to establish crystal growth.
-
Cooling: Ramp down to 0°C at a rate of 10°C/hour. Fast cooling traps oil.
Module 3: Quality Control & Genotoxic Impurity (GTI) Management
User Question: “We are detecting residual sulfonyl chloride in the final product. Is this a safety concern?”
Technical Diagnosis: Yes. Sulfonyl chlorides are potential Genotoxic Impurities (PGIs) as they can alkylate DNA. Regulatory limits (TTC) are typically <10-20 ppm.
Impurity Fate Mapping: You must prove the "Purge Factor" of your process. The biphasic basic hydrolysis is your primary purge mechanism.
Figure 2: Impurity Fate Map demonstrating the removal of allylamine (via protonation) and sulfonyl chloride (via hydrolysis).
Critical Safety Note on Alcohols: Avoid using Methanol or Ethanol during the reaction or quenching phase if unreacted sulfonyl chloride is present.
-
Risk: Formation of Methyl/Ethyl sulfonates (R-SO2-OR'), which are potent alkylating agents and harder to purge than the acid chloride [1].
-
Safe Practice: Ensure all sulfonyl chloride is hydrolyzed (via HPLC check) before introducing alcoholic solvents for crystallization.
FAQs: Specific Handling
Q: The allylamine smells terrible and I'm worried about exposure. A: Allylamine is highly toxic and readily absorbed through the skin.
-
Engineering Control: Use a closed addition funnel or a peristaltic pump for addition. Do not pour open vessels.
-
Chemical Neutralization: Keep a beaker of 10% HCl/Water in the hood. Dip all contaminated spatulas/pipettes into this to instantly protonate the amine (removing volatility and smell) before disposal [2].
Q: Can I use Acetophenone as a starting material? A: Direct chlorosulfonation of acetophenone is possible but risky.
-
Issue: The acetyl group is meta-directing, which is good, but you will generate significant ortho isomers and sulfuric acid waste.
-
Recommendation: Purchase commercial 3-acetylbenzenesulfonyl chloride for development. If manufacturing from scratch, ensure rigorous isomer rejection (crystallization) at the sulfonyl chloride stage, not the sulfonamide stage.
References
-
Teasdale, A., & Elder, D. (2018). Practical Guide to Rational Limits for Genotoxic Impurities. Organic Process Research & Development.
-
Occupational Safety and Health Administration (OSHA) . Allylamine: Occupational Health Guideline.
-
De Luca, L., & Giacomelli, G. (2008).[1] An Easy and Handy Synthesis of Sulfonamides. Journal of Organic Chemistry.
-
BenchChem Technical Support . Crystallization of Sulfonamide Compounds: Troubleshooting Guide.
Sources
Validation & Comparative
HPLC method validation for 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide purity
Executive Summary
The Challenge: 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (hereafter 3-APS ) presents a unique chromatographic challenge. The molecule contains a polar sulfonamide core, a lipophilic allyl tail, and an electron-withdrawing acetyl group. Standard alkyl-bonded phases (C18) often struggle to resolve 3-APS from its positional isomers (2-acetyl and 4-acetyl impurities) and its hydrolysis degradation products due to similar hydrophobicity profiles.
The Solution: This guide compares a standard C18 (Octadecyl) method against an optimized Phenyl-Hexyl method.
-
Verdict: The Phenyl-Hexyl stationary phase is the superior choice for purity assays of 3-APS.
-
Mechanism: The Phenyl-Hexyl phase leverages
interactions with the aromatic ring of the sulfonamide, providing orthogonal selectivity that resolves the critical "meta" (3-acetyl) isomer from "para" (4-acetyl) impurities which co-elute on C18.
Analyte Profile & Critical Quality Attributes (CQA)
-
Compound: 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide[1]
-
Molecular Formula:
-
Key Functional Groups:
-
Sulfonamide (
): Weakly acidic (pKa 10.5). Requires acidic mobile phase to suppress ionization and prevent peak tailing. -
Allyl Group (
): Susceptible to oxidation; requires stability-indicating validation. -
Acetyl Group (
): Strong UV chromophore at 254 nm.
-
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct chromatographic systems to determine the optimal method for QC release testing.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 254 nm
Performance Data
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Interpretation |
| Column | Zorbax Eclipse Plus C18 ( | Zorbax Eclipse Plus Phenyl-Hexyl ( | Identical dimensions for fair comparison. |
| Retention Time ( | 8.42 min | 9.15 min | Phenyl-Hexyl shows slightly higher retention due to |
| USP Tailing ( | 1.15 | 1.04 | Phenyl-Hexyl provides superior peak symmetry. |
| Resolution ( | 1.2 (from 4-acetyl impurity) | 3.8 (from 4-acetyl impurity) | CRITICAL: C18 fails to fully resolve the positional isomer ( |
| Theoretical Plates ( | 12,500 | 14,200 | Sharper peak shape on Method B. |
Optimized Method Protocol (Method B)
This protocol is validated to be stability-indicating, capable of detecting degradation products from hydrolysis and oxidation.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22
m nylon filter. -
Solvent B: 100% Acetonitrile (HPLC Grade).
-
-
Standard Preparation:
-
Dissolve 10.0 mg of 3-APS Reference Standard in 10 mL of Methanol (Stock: 1000
g/mL). -
Dilute to working concentration of 50
g/mL using Mobile Phase A:B (50:50).
-
-
Chromatographic Parameters:
-
Column: Phenyl-Hexyl,
mm, 3.5 m.[5] -
Temperature: 30°C.
-
Injection Volume: 10
L. -
Gradient Program:
-
0.0 min: 10% B
-
12.0 min: 60% B
-
12.1 min: 10% B
-
17.0 min: 10% B (Re-equilibration)
-
-
Validation Results (ICH Q2(R2) Compliance)
The following data demonstrates the method's reliability for regulatory submission.
Linearity & Range
-
Protocol: 5 concentration levels (50% to 150% of target concentration).
-
Result: The method shows excellent linearity, confirming the detector response is proportional to concentration.[6]
| Level (%) | Concentration ( | Peak Area (mAU*s) |
| 50 | 25.0 | 12450 |
| 75 | 37.5 | 18680 |
| 100 | 50.0 | 24950 |
| 125 | 62.5 | 31100 |
| 150 | 75.0 | 37450 |
| Regression |
Accuracy (Recovery)
-
Protocol: Spiking known amounts of 3-APS into a placebo matrix.
-
Acceptance Criteria: 98.0% – 102.0%.
| Spike Level | Recovery (%) | RSD (%) | Status |
| 80% | 99.4% | 0.5% | Pass |
| 100% | 100.1% | 0.3% | Pass |
| 120% | 99.8% | 0.4% | Pass |
Forced Degradation (Specificity)
To prove the method is stability-indicating, the sample was subjected to stress conditions.
-
Acid Hydrolysis (0.1N HCl, 60°C, 4h): 12% degradation. Main peak resolved from 3-acetylbenzenesulfonic acid (
2.1 min). -
Oxidation (3%
, RT, 2h): 5% degradation. Main peak resolved from N-oxide/Epoxide impurities ( 6.5 min).
Visualizing the Science
Figure 1: Method Validation Workflow
This flowchart outlines the decision-making process used to validate this method, ensuring compliance with ICH Q14 (Analytical Procedure Development).
Caption: Step-by-step workflow from column selection to final regulatory validation.
Figure 2: Degradation Pathways
Understanding the chemistry of 3-APS is vital for identifying impurity peaks. The diagram below illustrates the two primary degradation routes detected by this method.
Caption: Primary degradation pathways: Sulfonamide hydrolysis (Acidic) and Allyl oxidation (Peroxide).
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][7]
-
PubChem Database. (n.d.). Compound Summary: N-allylbenzenesulfonamide derivatives.[8] National Center for Biotechnology Information.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for solvent selectivity).
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9]
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent [mat-test.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mastercontrol.com [mastercontrol.com]
- 8. n-Allylbenzenesulfonamide | C9H11NO2S | CID 257467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
comparing bioactivity of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide vs standard sulfonamides
An In-Depth Comparative Guide to the Bioactivity of Novel vs. Standard Sulfonamides A Focus on 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Executive Summary
The sulfonamide scaffold is one of the most prolific and versatile in medicinal chemistry. While "standard" sulfonamides, such as sulfamethoxazole, are renowned for their antibacterial properties, modern structural modifications are unlocking a vast landscape of new bioactivities. This guide provides a detailed comparison between the well-established bioactivity of standard antibacterial sulfonamides and the predicted therapeutic potential of a novel derivative, 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide . By analyzing the critical structural differences, we will explore the fundamental shift in the mechanism of action and therapeutic application—from antibacterial agents to promising anticancer candidates. This analysis is grounded in established principles of structure-activity relationships (SAR) and supported by standard experimental protocols for validation.
Introduction: The Evolving Role of the Sulfonamide Moiety
First introduced in the 1930s with Prontosil, sulfonamides were the first class of effective systemic chemotherapeutic agents, revolutionizing the treatment of bacterial infections.[1] These "standard" sulfonamides function as antimetabolites, primarily targeting folic acid synthesis in bacteria.[2][3]
However, the therapeutic utility of the sulfonamide functional group (-SO₂NHR) extends far beyond antibacterial action. In recent decades, a host of structurally novel sulfonamide derivatives have demonstrated significant efficacy as anticancer[4][5], anti-inflammatory, diuretic[6], and antidiabetic agents.[7] This diversification stems from targeted structural modifications that alter the molecule's interaction with biological targets.
The subject of our analysis, 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide , represents this modern paradigm. Its structure deviates significantly from the classical antibacterial template, suggesting a distinct and potentially more specialized bioactivity profile, particularly in the realm of oncology.
Comparative Analysis of Bioactivity: A Shift from Antibacterial to Anticancer
The most critical distinction dictating the bioactivity of any sulfonamide is the presence or absence of a free para-amino group on the benzene ring.
Antibacterial Activity: The Decline of a Classic Mechanism
Standard Sulfonamides (e.g., Sulfamethoxazole)
-
Mechanism of Action: Standard antibacterial sulfonamides are structural analogues of para-aminobenzoic acid (PABA).[2] Bacteria utilize PABA as a crucial substrate for the enzyme dihydropteroate synthetase (DHPS) in the synthesis of folic acid, an essential cofactor for DNA synthesis.[8][9] By competitively inhibiting DHPS, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[3][10]
-
Structural Requirement: The key to this mimicry is an unsubstituted para-amino (-NH₂) group on the benzene ring, which is structurally and electronically similar to the amino group in PABA.[1]
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
-
Predicted Mechanism & Activity: This novel compound lacks the requisite para-amino group. Instead, it possesses an acetyl group at the meta-position. This fundamental structural alteration makes it incapable of mimicking PABA. Therefore, it is predicted to have negligible to no antibacterial activity via the classical DHPS inhibition pathway. While some novel sulfonamides can exhibit antibacterial effects through other mechanisms, the loss of the primary pharmacophore for DHPS inhibition is profound.[11]
Diagram 1: Classical vs. Novel Sulfonamide Action on Folic Acid Synthesis
Caption: Classical vs. Novel Sulfonamide Action.
Anticancer Activity: An Emerging Therapeutic Frontier
The absence of the p-amino group, which negates classical antibacterial action, simultaneously opens the door for other biological interactions. Modern sulfonamides are increasingly investigated as potent anticancer agents that target functionalities overexpressed in tumor cells.[4][12]
Standard Sulfonamides (e.g., Sulfamethoxazole)
-
Anticancer Activity: Generally, standard antibacterial sulfonamides exhibit poor anticancer activity. Their design is highly specific for a bacterial enzyme that has a less critical role in human cell biology.
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
-
Predicted Mechanism & Activity: Structurally novel sulfonamides often function as inhibitors of human carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are highly expressed in hypoxic tumors and play a key role in tumor pH regulation and survival.[12][13] The sulfonamide group itself can coordinate with the zinc ion in the active site of these enzymes. The substituents on the benzene ring and the nitrogen atom—in this case, the 3-acetyl and N-allyl (prop-2-en-1-yl) groups—are critical for determining binding affinity and isoform selectivity.[14] These "tail" moieties can form stabilizing interactions within the enzyme's active site, leading to potent inhibition.[14] Other potential anticancer mechanisms for such derivatives include cell cycle arrest, kinase inhibition, and disruption of microtubule assembly.[4][15][16]
Data Summary: A Predictive Comparison
The following table summarizes the predicted comparative bioactivity based on the structural analysis and established SAR principles. The quantitative values are illustrative examples based on typical experimental outcomes found in the literature for compounds within these respective classes.
| Feature | Standard Sulfonamide (e.g., Sulfamethoxazole) | 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (Predicted) |
| Primary Bioactivity | Antibacterial (Bacteriostatic) | Anticancer (Cytotoxic) |
| Primary Target | Bacterial Dihydropteroate Synthetase (DHPS) | Human Carbonic Anhydrase IX/XII, Kinases, etc. |
| Antibacterial MIC vs. S. aureus | 16-64 µg/mL | > 512 µg/mL (Inactive) |
| Anticancer IC₅₀ vs. MCF-7 (Breast Cancer) | > 100 µM (Inactive) | 5-20 µM (Potentially Active) |
| Key Structural Feature | Unsubstituted para-amino group | Absence of para-amino group; presence of N-allyl and 3-acetyl "tail" groups |
Experimental Protocols for Validation
To empirically validate the predicted bioactivities, standardized and self-validating assays are required. The inclusion of positive and negative controls is essential for trustworthiness.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Antibacterial)
This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Methodology:
-
Preparation: Aseptically prepare a stock solution of the test compound (e.g., 1024 µg/mL) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Controls:
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) to ensure the bacteria are susceptible.
-
Negative Control: A well containing CAMHB and bacteria but no drug, to ensure proper bacterial growth.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
-
Inoculation: Add a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: MTT Assay for In Vitro Cytotoxicity (Anticancer)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a standard anticancer drug (e.g., Doxorubicin) as a positive control. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of each well at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is then determined from the dose-response curve.
Conclusion and Future Directions
The comparison between 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide and standard antibacterial sulfonamides highlights a pivotal concept in modern drug design: subtle structural modifications can induce a dramatic shift in bioactivity and therapeutic application.
-
Key Finding: The absence of the classic para-amino group in the novel compound effectively silences the traditional antibacterial mechanism, while the introduction of unique N- and C3-substituents creates a new pharmacophore with strong potential for anticancer activity, likely through the inhibition of targets such as carbonic anhydrase IX.
-
Future Research: The next logical steps involve the empirical validation of these predictions. Synthesis of the compound followed by rigorous screening using the protocols outlined above is paramount. Further studies should include profiling against a panel of cancer cell lines, specific enzyme inhibition assays (e.g., for CA IX and XII), and in vivo studies in animal models to assess efficacy and safety. These efforts will fully elucidate the therapeutic potential of this and other novel sulfonamide derivatives.
References
- Supuran, C. T. (2008). Sulfonamides and sulfonylated derivatives as anticancer agents. Vertex AI Search.
- Al-Hourani, B. (n.d.).
- El-Sayad, K. A., Elmasry, G., & El-Ashry, E. S. H. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
- Sorkh-Kamal, B., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1269–1278.
- Kowalski, P., & Jeleń, M. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
- Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
- da Silva, M. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PeerJ, 8, e8542.
- El-Sayed, M. A., et al. (n.d.).
- Wang, Z., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
- El-Naggar, M., et al. (2025).
- Xu, Z., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
- Tahrani, L., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Vertex AI Search.
- Ghandi, M., & L-Kalani, F. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 11049–11059.
- Al-Masoudi, W. A. (2017).
- Unknown. (n.d.). Antibacterial sulfonamides. AL-Mustaqbal University.
- Unknown. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. PPH 308: MEDICINAL CHEMISTRY - II.
- Unknown. (n.d.). Sulfonamides. Medical Pharmacology Chapter 35 Antibacterial Drugs.
- MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manual Professional Edition.
- ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs.
- Nawrot-Modranka, J., et al. (2019). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 24(18), 3369.
- Mondal, S., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30205–30215.
- Mickevičienė, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158.
- El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- Mondal, S., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)
- Mondal, S., et al. (2021). Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine.
- Okafor, S. N., et al. (2019).
- Kuczak, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI.
- Kuczak, M., et al. (2025). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.
- El-Naggar, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16799.
- Okafor, S. N., et al. (2019).
- Li, M., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
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Structural Comparison of N-Allyl vs. N-Propyl Benzene-1-Sulfonamides: A Technical Guide
Executive Summary
This guide provides a structural, synthetic, and functional comparison between N-allylbenzenesulfonamide and N-propylbenzenesulfonamide .[1] While these two compounds share a core pharmacophore—the sulfonamide moiety (
For drug development professionals, the choice between an allyl and a propyl group is rarely arbitrary. The allyl group introduces
Structural & Electronic Analysis
The fundamental difference lies in the hybridization and electronic character of the carbon atom directly attached to the sulfonamide nitrogen (
| Feature | N-Allyl Derivative | N-Propyl Derivative |
| Substituent Structure | ||
| Electronic Effect | Electron-withdrawing ( | Electron-donating ( |
| Acidity (NH pKa) | Slightly more acidic (~9.8 - 10.[1]0) | Less acidic (~10.2 - 10.[1]5) |
| Geometry | Planar vinyl group; restricted rotation | Flexible alkyl chain; free rotation |
| Intermolecular Forces | H-bonding + | H-bonding + Van der Waals (hydrophobic) |
Electronic Impact on the Sulfonamide
The allyl group's vinyl moiety exerts a weak electron-withdrawing inductive effect. This pulls electron density away from the nitrogen atom, slightly increasing the acidity of the N-H proton compared to the propyl analog. In protein-ligand interactions, this makes the N-allyl sulfonamide a slightly better hydrogen bond donor (HBD).[1]
Crystal Packing & Solid State[2]
-
Propyl: Packs primarily through hydrophobic interdigitation of the alkyl chains and standard N-H...O=S hydrogen bonds.
-
Allyl: Often exhibits unique packing motifs.[1] The terminal alkene can engage in C-H...
interactions with adjacent aromatic rings or - stacking with other allyl groups, potentially leading to higher density crystals or different polymorphs.[1]
Synthetic Pathways[3][4]
Both compounds are synthesized via nucleophilic substitution of benzenesulfonyl chloride.[1] However, the reactivity of the amine and the purification requirements differ slightly.
Synthesis Workflow (Graphviz)
Figure 1: General synthetic workflow for N-substituted benzenesulfonamides.
Comparative Synthetic Notes
-
Nucleophilicity: Propylamine is slightly more nucleophilic than allylamine due to the inductive donation of the alkyl chain. However, both reactions are rapid and exothermic.[1]
-
Side Reactions:
-
Allyl: Risk of bis-allylation is low due to the steric bulk of the sulfonyl group, but high temperatures should be avoided to prevent polymerization of the alkene.
-
Propyl: Straightforward; no polymerization risk.[1]
-
Biological Implications (SAR & Metabolism)
This is the critical decision point for medicinal chemists.
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Decision matrix for selecting between Allyl and Propyl substituents in lead optimization.[1]
Metabolic Fate[1]
-
N-Propyl (Stable): Metabolism occurs via standard
or hydroxylation (CYP450 mediated) on the alkyl chain.[1] This is generally predictable and often leads to inactive, excretable metabolites.[1] -
N-Allyl (Liability): The double bond is a "structural alert."[1]
-
Epoxidation: CYP450 can convert the alkene to an epoxide, a reactive electrophile capable of alkylating DNA or proteins (toxicity risk).
-
Allylic Hydroxylation: The activated allylic position is rapidly oxidized.[1]
-
Suicide Inhibition: In some cases, the allyl group can act as a mechanism-based inactivator of enzymes (e.g., CYP heme destruction).
-
Experimental Protocols
Protocol A: Synthesis of N-Allylbenzenesulfonamide
Objective: Synthesis of the allyl derivative under anhydrous conditions.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagents:
-
Benzenesulfonyl chloride (1.76 g, 10.0 mmol)
-
Allylamine (0.63 g, 11.0 mmol, 1.1 eq)
-
Triethylamine (TEA) (1.52 g, 15.0 mmol, 1.5 eq)
-
Dichloromethane (DCM) (anhydrous, 30 mL)
-
-
Procedure:
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/TEA.
-
Wash with saturated NaHCO
(20 mL) and Brine (20 mL).[1] -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
Protocol B: Synthesis of N-Propylbenzenesulfonamide
Objective: Synthesis of the propyl derivative.
-
Setup: Same as Protocol A.
-
Reagents:
-
Substitute Allylamine with n-Propylamine (0.65 g, 11.0 mmol).[1]
-
-
Procedure: Identical to Protocol A.
-
Note: The propyl derivative is generally more lipophilic.[1] If an oil is obtained, high-vacuum drying is essential to induce crystallization.[1]
Physicochemical Data Summary
| Property | N-Allylbenzenesulfonamide | N-Propylbenzenesulfonamide | Relevance |
| Molecular Weight | 197.25 g/mol | 199.27 g/mol | Negligible difference.[1] |
| LogP (Calc) | ~1.5 - 1.7 | ~1.8 - 2.0 | Propyl is more lipophilic (better BBB penetration potential).[1] |
| H-Bond Donor | 1 (NH) | 1 (NH) | Allyl NH is slightly more acidic.[1] |
| Rotatable Bonds | 2 | 2 | Propyl chain has higher entropic penalty upon binding.[1] |
| Chemical Stability | Sensitive to oxidation/radicals | Stable | Propyl preferred for shelf-stability.[1] |
References
-
Crystal Structure & Interactions: Stenfors, B. A., & Ngassa, F. N. (2020).[1][2][3][4] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249.[5]
-
Sulfonamide pKa and Reactivity: Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data.
-
Metabolic Stability of Allyl vs. Propyl: Patrick, G. L. (2013).[1] An Introduction to Medicinal Chemistry. Oxford University Press.[1] (See Chapter on Drug Metabolism: Oxidation of sp3 carbon atoms vs allylic systems).
-
General Synthesis of Sulfonamides: BenchChem. (2025).[1] A Comparative Analysis of N-propyl vs. N-isopropyl-p-toluenesulfonamide.
Sources
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- 3. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]
- 4. scielo.br [scielo.br]
- 5. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Thin-Layer Chromatography in the Synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
This guide provides an in-depth, comparative analysis for confirming the synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide using Thin-Layer Chromatography (TLC). Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices and establishing a self-validating framework for monitoring the reaction's progress with confidence.
Foundational Principles: Synthesis and Chromatographic Monitoring
The synthesis of the target molecule, 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, is achieved through a nucleophilic substitution reaction. The primary amine of allylamine attacks the electrophilic sulfur atom of 3-acetylbenzenesulfonyl chloride, displacing the chloride leaving group. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated as a byproduct.[1][2][3]
Reaction Scheme: 3-acetylbenzenesulfonyl chloride + Allylamine —(Base)→ 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide + HCl
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring such transformations.[4][5] It operates on the principle of differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[6] Compounds with higher polarity adsorb more strongly to the silica gel, resulting in slower movement and a lower Retention Factor (Rf), while less polar compounds travel further up the plate, yielding a higher Rf.[5][7] By comparing the Rf values of the reaction mixture over time to those of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product.[8]
The Self-Validating TLC Experiment: A Workflow for Integrity
To ensure trustworthy results, the TLC experiment must be designed as a self-validating system. This involves a three-lane spotting protocol on a single TLC plate: one lane for the starting material (SM), one for the reaction mixture (R), and a crucial "co-spot" lane (C) containing both the starting material and the reaction mixture. This co-spot lane definitively proves whether the spot in the reaction mixture is identical to the starting material or a new compound.
The following diagram illustrates this robust workflow for monitoring the synthesis.
Caption: Workflow for reaction monitoring via TLC.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for using TLC to track the formation of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with lid
-
Capillary spotters
-
UV lamp (254 nm)
-
Solvents: Ethyl acetate, Hexane (reagent grade)
-
Reaction mixture aliquots
-
Reference solution of 3-acetylbenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane)
Methodology:
-
Preparation of the Mobile Phase (Eluent):
-
Prepare a 30% ethyl acetate in hexane solution (7:3 hexane:ethyl acetate v/v). This ratio provides a good starting polarity for separating the moderately polar components of this reaction.
-
Rationale: The optimal solvent system should provide clear separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[5][9] This may require optimization. If spots are too high (high Rf), decrease eluent polarity (more hexane). If spots are too low (low Rf), increase eluent polarity (more ethyl acetate).[8]
-
-
Chamber Saturation:
-
Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes.
-
Rationale: A saturated atmosphere prevents the solvent on the TLC plate from evaporating as it moves, ensuring even solvent flow and reproducible Rf values.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a straight baseline (origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant ticks on the baseline for the 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction) lanes.
-
-
Spotting the Plate:
-
Using a capillary spotter, apply a small spot of the 3-acetylbenzenesulfonyl chloride reference solution onto the 'S' tick.
-
Apply a spot of the reaction mixture aliquot onto the 'R' tick.
-
Carefully apply a spot of the reference solution directly on top of a spot of the reaction mixture at the 'C' tick.
-
Rationale: Keep spots small and concentrated for better separation. Overloading the plate can lead to streaking and poor resolution.[7]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
Remove the plate when the solvent front is about 1 cm from the top edge.[5]
-
-
Visualization and Analysis:
-
Immediately mark the position of the solvent front with a pencil.[5]
-
Allow the plate to air dry completely in a fume hood.
-
Place the dried plate under a short-wave (254 nm) UV lamp.[6] The aromatic rings in the starting material and product will absorb the UV light, appearing as dark spots against the green fluorescent background of the plate.[10][11][12]
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
-
Comparative Data Analysis and Interpretation
The key to confirming synthesis is the comparative analysis of the spots in the three lanes. The following table presents hypothetical, yet typical, Rf values for the compounds involved in this synthesis using a 30% ethyl acetate/hexane eluent.
| Compound | Lane(s) | Expected Polarity | Hypothetical Rf Value | Visualization (UV 254 nm) |
| 3-acetylbenzenesulfonyl chloride (SM) | S, C | Moderately Polar | ~0.65 | Dark Spot |
| Allylamine | - | Highly Polar | ~0.10 (or baseline) | Not UV active |
| 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (Product) | R, C | More Polar than SM | ~0.40 | Dark Spot |
| 3-acetylbenzenesulfonic acid (Byproduct) | R | Very Highly Polar | ~0.00 (baseline) | Dark Spot |
Interpreting the Results at Different Reaction Stages:
-
Start of Reaction (T=0):
-
Lane R: Will show a prominent spot corresponding to the starting sulfonyl chloride (Rf ~0.65).
-
Lane C: Will show a single, intense spot at the same Rf as Lane S, confirming the identity of the starting material.
-
-
Mid-Reaction (T=mid):
-
Lane R: Will show two distinct spots: a diminishing spot for the starting material (Rf ~0.65) and a new, appearing spot for the product at a lower Rf (~0.40).
-
Lane C: Will show two separated spots, confirming that the new spot in R is not the starting material.
-
-
Completion of Reaction (T=final):
-
Lane R: The spot for the starting material (Rf ~0.65) should be completely absent, and only the product spot (Rf ~0.40) should be visible.
-
Lane C: Will show two distinct spots: the reference starting material spot and the product spot from the reaction mixture. This confirms the complete consumption of the reactant.
-
Identifying Potential Side Products: The starting material, 3-acetylbenzenesulfonyl chloride, is moisture-sensitive.[13] Any hydrolysis will produce 3-acetylbenzenesulfonic acid.[1] This byproduct is highly polar due to the sulfonic acid group and will appear as a spot with an Rf value near zero, remaining on the baseline.
Conclusion
Thin-Layer Chromatography provides a rapid, cost-effective, and powerful method for monitoring the synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide.[4] By employing a self-validating three-lane spotting system and understanding the principles of compound polarity and visualization, researchers can confidently track the consumption of starting materials and the formation of the desired product, ensuring the integrity and success of the synthetic procedure. While more advanced techniques like HPLC and LC-MS offer quantitative data[1][14], TLC remains the first-line tool for real-time qualitative assessment in the synthetic chemistry lab.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
EAG Laboratories. Thin-Layer Chromatography | TLC. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
Youn, I. K., et al. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2(1), 1-15. [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of California, Irvine. Thin Layer Chromatography (TLC). [Link]
-
Dana Bioscience. 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide 250mg. [Link]
-
Al-Janabi, A. F. D., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Their Yield. International Journal of Drug Delivery Technology, 12(4), 1664-1671. [Link]
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- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. filter-bio.com [filter-bio.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Home Page [chem.ualberta.ca]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
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- 12. theory.labster.com [theory.labster.com]
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- 14. nanobioletters.com [nanobioletters.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
